molecular formula C32H38O10 B1249197 Phenylpyropene A

Phenylpyropene A

Cat. No.: B1249197
M. Wt: 582.6 g/mol
InChI Key: QHPKCPGUVVWHPW-QQJWEHFTSA-N
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Description

Phenylpyropene A is a specialized fungal metabolite of significant interest in pharmacological and chemical biology research. It belongs to the phenylpyropene class of compounds, which are known to exhibit potent inhibitory activity against key cellular signaling pathways. Based on studies of its structural analogs, this compound is investigated primarily as an inhibitor of the JAK/STAT signaling pathway, a crucial mechanism involved in immune responses, cellular proliferation, and inflammation . Researchers utilize this compound to study the downstream effects of modulating this pathway in various experimental models. Furthermore, related phenylpypenes have demonstrated inhibitory effects on Acyl-CoA:cholesterol acyltransferase (ACAT), suggesting potential research applications in the study of cellular lipid metabolism . The compound also serves as a valuable tool for exploring the expression and function of pro-inflammatory enzymes, such as COX-2 and iNOS (NOS II), in activated immune cells . Its mechanism is associated with the inhibition of p38 MAP kinase activation, a key regulator of inducible pro-inflammatory gene expression . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3/t23-,24+,25+,27+,28-,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPKCPGUVVWHPW-QQJWEHFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenylpyropene A: A Technical Guide to its Discovery and Fungal Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Phenylpyropene A, a meroterpenoid natural product with significant biological activity. While the term "this compound" is sometimes used, the scientific literature predominantly refers to this compound as Pyripyropene A . This document details the original discovery from the fungus Aspergillus fumigatus, providing in-depth experimental protocols for its fermentation, extraction, and purification. Quantitative data, including yields and key analytical parameters, are summarized for clarity. Furthermore, this guide presents visualizations of the biosynthetic pathway and the experimental workflow for the isolation of Pyripyropene A, designed to aid researchers in their understanding and potential replication of these processes.

Introduction

Pyripyropene A is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in the absorption and storage of cholesterol.[1] Its discovery in the early 1990s from the soil fungus Aspergillus fumigatus FO-1289 marked a significant advancement in the search for novel therapeutic agents for hypercholesterolemia and atherosclerosis. Pyripyropene A belongs to the pyripyropene class of meroterpenoids, which are characterized by a unique molecular architecture derived from both polyketide and terpenoid biosynthetic pathways. This guide focuses on the foundational work that led to the identification and isolation of Pyripyropene A, providing the detailed methodologies necessary for its production and purification from fungal sources.

Discovery and Fungal Source

Pyripyropene A was first reported in 1993 by a team of researchers who isolated it from the culture broth of Aspergillus fumigatus strain FO-1289.[1] This fungal strain was identified as a producer of a series of novel ACAT inhibitors, which were subsequently named pyripyropenes A, B, C, and D. The discovery was the result of a screening program aimed at identifying new microbial metabolites with therapeutic potential.

Table 1: Fungal Source of Pyripyropene A

Fungal SpeciesStrain DesignationOriginReference
Aspergillus fumigatusFO-1289Soil IsolateTomoda et al., 1994[1]

Biosynthesis of Pyripyropene A

The biosynthesis of Pyripyropene A is a complex process involving the convergence of the polyketide and mevalonate pathways. The core structure is assembled through the action of a polyketide synthase and a terpene cyclase.

Biosynthesis_of_Pyripyropene_A AcetylCoA Acetyl-CoA + Malonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) AcetylCoA->Polyketide_Synthase NicotinicAcid Nicotinic Acid NicotinicAcid->Polyketide_Synthase alpha_Pyrone α-Pyrone Intermediate Polyketide_Synthase->alpha_Pyrone Meroterpenoid_Assembly Assembly & Modifications alpha_Pyrone->Meroterpenoid_Assembly Mevalonate_Pathway Mevalonate Pathway Farnesyl_PP Farnesyl Diphosphate (FPP) Mevalonate_Pathway->Farnesyl_PP Terpene_Cyclase Terpene Cyclase Farnesyl_PP->Terpene_Cyclase Sesquiterpene Sesquiterpene Intermediate Terpene_Cyclase->Sesquiterpene Sesquiterpene->Meroterpenoid_Assembly Pyripyropene_A Pyripyropene A Meroterpenoid_Assembly->Pyripyropene_A

Caption: Simplified biosynthetic pathway of Pyripyropene A.

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery of Pyripyropene A.

Fermentation of Aspergillus fumigatus FO-1289

Objective: To cultivate Aspergillus fumigatus FO-1289 for the production of Pyripyropene A.

Materials:

  • Aspergillus fumigatus FO-1289 strain

  • Seed Medium: Glucose (2.0%), Polypeptone (1.0%), Yeast Extract (0.5%), MgSO₄·7H₂O (0.05%), KH₂PO₄ (0.1%)

  • Production Medium: Soluble Starch (4.0%), Pharmamedia (2.0%), Meat Extract (0.5%), Dry Yeast (0.5%), KH₂PO₄ (0.1%), CaCO₃ (0.2%)

  • 500-ml Erlenmeyer flasks

  • 30-liter jar fermenter

  • Rotary shaker

  • Autoclave

Procedure:

  • A slant culture of A. fumigatus FO-1289 is used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.

  • The flask is incubated on a rotary shaker at 27°C for 48 hours to generate a seed culture.

  • The seed culture (500 ml) is transferred to a 30-liter jar fermenter containing 20 liters of the production medium, previously sterilized by autoclaving.

  • Fermentation is carried out at 27°C for 5 days with aeration and agitation.

Extraction and Isolation of Pyripyropene A

Objective: To extract and isolate Pyripyropene A from the fermentation broth.

Materials:

  • Fermentation broth of A. fumigatus FO-1289

  • Filter aid (e.g., Celite)

  • Acetone

  • Ethyl acetate

  • n-Hexane

  • Silica gel (for column chromatography)

  • ODS (Octadecylsilane) resin (for column chromatography)

  • Methanol

  • Acetonitrile

  • Water (deionized)

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • The 5-day old culture broth (18 liters) is filtered with the aid of a filter aid to separate the mycelia from the filtrate.

    • The mycelial cake is extracted with 10 liters of acetone.

    • The acetone extract is concentrated under reduced pressure to an aqueous solution.

    • The aqueous solution is combined with the filtrate and extracted twice with 10 liters of ethyl acetate.

    • The combined ethyl acetate layer is concentrated in vacuo to give a crude oily residue.

  • Silica Gel Column Chromatography:

    • The crude residue is applied to a silica gel column.

    • The column is eluted with a stepwise gradient of n-hexane and ethyl acetate.

    • Fractions are collected and assayed for ACAT inhibitory activity.

    • Active fractions are pooled and concentrated.

  • ODS Column Chromatography:

    • The active fraction from the silica gel column is further purified on an ODS column.

    • The column is eluted with a stepwise gradient of aqueous methanol.

    • Active fractions are collected and concentrated.

  • Preparative HPLC:

    • The final purification is achieved by preparative HPLC on an ODS column.

    • The column is eluted with an isocratic mobile phase of acetonitrile-water.

    • Pyripyropene A is isolated as a pure compound.

Isolation_Workflow Fermentation Fermentation Broth (A. fumigatus FO-1289) Filtration Filtration Fermentation->Filtration Mycelia Mycelial Cake Filtration->Mycelia Filtrate Filtrate Filtration->Filtrate Acetone_Extraction Acetone Extraction Mycelia->Acetone_Extraction EtOAc_Extraction Ethyl Acetate Extraction Filtrate->EtOAc_Extraction Concentration1 Concentration Acetone_Extraction->Concentration1 Aqueous_Extract Aqueous Extract Concentration1->Aqueous_Extract Aqueous_Extract->EtOAc_Extraction Concentration2 Concentration EtOAc_Extraction->Concentration2 Crude_Extract Crude Extract Concentration2->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Active_Fraction1 Active Fraction Silica_Gel->Active_Fraction1 ODS_Column ODS Column Chromatography Active_Fraction1->ODS_Column Active_Fraction2 Active Fraction ODS_Column->Active_Fraction2 Prep_HPLC Preparative HPLC Active_Fraction2->Prep_HPLC Pure_PPPA Pure Pyripyropene A Prep_HPLC->Pure_PPPA

References

Phenylpyropene A: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropene A, also known as Pyripyropene A, is a fungal meroterpenoid characterized by a complex chemical structure that has garnered significant interest within the scientific community.[1][2] This interest stems from its notable biological activities, including potent and specific inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), insecticidal properties, and potential as an anticancer agent.[2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and the experimental methodologies employed for its study.

Natural Occurrence and Production

This compound is a secondary metabolite produced by several fungal species. The primary producers identified to date are strains of Penicillium griseofulvum and Aspergillus fumigatus.[1]

Producing Organisms and Yields
  • Penicillium griseofulvum : Notably, the F1959 strain of P. griseofulvum has been identified as a high-production strain, yielding approximately 28 times more this compound compared to A. fumigatus.[1] The optimization of culture conditions is crucial for maximizing the yield of this compound.

  • Aspergillus fumigatus : While it produces lower quantities, A. fumigatus was instrumental in the initial identification of the biosynthetic gene cluster responsible for pyripyropene production.[1][4]

  • Other Endophytic Fungi : An endophytic strain of Penicillium griseofulvum isolated from the medicinal plant Mentha pulegium L. has also been shown to produce bioactive compounds, suggesting that a broader screening of endophytic fungi could reveal new sources of this compound.[5]

Quantitative data on the production of this compound and related compounds from fungal cultures are summarized in the table below.

CompoundProducing OrganismCulture Medium/ConditionsYieldReference
This compound (Pyripyropene A)Penicillium griseofulvum F1959Optimized fermentation conditionsHigh-production strain (28x more than A. fumigatus)[1]
PyrophenAspergillus nigerMangaba juice23.5% of the ethyl acetate extract
PyrophenAspergillus nigerPotato Dextrose Broth (PDB)Maximum production at 12 days

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process involving a dedicated biosynthetic gene cluster (BGC). The "pyr" cluster, identified in Aspergillus fumigatus, provides a model for understanding the synthesis of the pyripyropene family of molecules.[4] The pathway involves the convergence of the polyketide and terpenoid biosynthetic routes.

The core of the this compound structure is derived from a polyketide backbone, which is then modified by a series of enzymatic reactions encoded by the genes within the pyr cluster. The key steps are believed to be:

  • Polyketide Synthesis : A polyketide synthase (PKS) catalyzes the initial steps of assembling a polyketide chain from simple acyl-CoA precursors.

  • Terpenoid Moiety Synthesis : A terpene cyclase is involved in the formation of the terpenoid portion of the molecule.

  • Prenylation : A prenyltransferase (PT) likely attaches a prenyl group to the polyketide-derived core.

  • Tailoring Reactions : A series of tailoring enzymes, including a CoA ligase, monooxygenases (cytochrome P450s), and an acetyltransferase, modify the intermediate to produce the final this compound structure.[4]

PhenylpyropeneA_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Farnesyl Diphosphate Farnesyl Diphosphate Terpene_Cyclase Terpene Cyclase Farnesyl Diphosphate->Terpene_Cyclase Polyketide Polyketide Intermediate PKS->Polyketide PT Prenyltransferase (PT) Polyketide->PT Terpenoid_Core Terpenoid Moiety Terpene_Cyclase->Terpenoid_Core Terpenoid_Core->PT Meroterpenoid_Intermediate Meroterpenoid Intermediate PT->Meroterpenoid_Intermediate Tailoring_Enzymes Tailoring Enzymes (CoA Ligase, P450s, Acetyltransferase) Meroterpenoid_Intermediate->Tailoring_Enzymes Phenylpyropene_A This compound Tailoring_Enzymes->Phenylpyropene_A Experimental_Workflow Start Fungal Culture (Penicillium griseofulvum) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Fraction_Collection Active Fraction Collection Silica_Gel->Fraction_Collection Sephadex Sephadex LH-20 Chromatography Fraction_Collection->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization

References

Phenylpropenes: A Technical Overview of Structure and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The term "Phenylpyropene A" does not correspond to a recognized chemical compound in scientific literature. It is likely a misnomer for compounds belonging to the phenylpropene class. Phenylpropenes are a diverse group of organic compounds characterized by a phenyl ring attached to a propene chain.[1] They are of significant interest in chemical and pharmaceutical research due to their varied biological activities and presence in numerous natural products.

This guide provides a detailed overview of the chemical structures and spectroscopic data for key phenylpropene isomers: allylbenzene, anethole, and 2-phenylpropene.

Chemical Structures

The fundamental structure of phenylpropene consists of a C6H5- group bonded to a three-carbon unsaturated chain (C3H5). The position of the double bond in the propene chain and the substitution pattern on the phenyl ring give rise to numerous isomers.[1]

Allylbenzene (3-Phenyl-1-propene): Features a phenyl group attached to the terminal carbon of the allyl group.[2]

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene): A substituted phenylpropene with a methoxy group on the phenyl ring. It exists as cis (Z) and trans (E) isomers, with the trans isomer being more common.[3]

2-Phenylpropene (α-Methylstyrene): Characterized by a phenyl group attached to the second carbon of the propene chain.[4]

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the aforementioned phenylpropene isomers.

Allylbenzene

Table 1: NMR Spectroscopic Data for Allylbenzene (C₉H₁₀)

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Aromatic-H7.35 - 7.15m5H
Vinylic-H6.05 - 5.85m1H
Vinylic-H5.15 - 5.05m2H
Allylic-H3.40d6.72H
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Aromatic C140.4C-ipso
Vinylic CH137.8-CH=
Aromatic CH128.5C-ortho, C-meta
Aromatic CH126.1C-para
Vinylic CH₂115.7=CH₂
Allylic CH₂40.1-CH₂-

Data sourced from publicly available spectral databases.

Table 2: Mass Spectrometry Data for Allylbenzene (C₉H₁₀)

Technique m/z Relative Intensity (%) Assignment
EI-MS11883[M]⁺
117100[M-H]⁺
9134[C₇H₇]⁺
6510[C₅H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center.[5]

Anethole (trans-isomer)

Table 3: NMR Spectroscopic Data for trans-Anethole (C₁₀H₁₂O)

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Aromatic-H7.26d8.82H
Aromatic-H6.84d8.82H
Vinylic-H6.37dq15.7, 1.51H
Vinylic-H6.09dq15.7, 6.61H
Methoxy-H3.79s3H
Methyl-H1.85dd6.6, 1.53H

Data sourced from various literature sources.[6][7]

¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Aromatic C-O158.7C-para
Aromatic C130.9C-ipso
Vinylic CH130.4Ar-CH=
Aromatic CH126.8C-ortho
Vinylic CH125.1=CH-CH₃
Aromatic CH113.8C-meta
Methoxy CH₃55.2-OCH₃
Methyl CH₃18.3=CH-CH₃

Data sourced from various literature sources.[6][8]

Table 4: Mass Spectrometry Data for Anethole (C₁₀H₁₂O)

Technique m/z Relative Intensity (%) Assignment
EI-MS148100[M]⁺
13330[M-CH₃]⁺
11745[M-OCH₃]⁺
10525[M-C₃H₇]⁺
9120[C₇H₇]⁺
7725[C₆H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center and other literature.[9][10]

2-Phenylpropene

Table 5: NMR Spectroscopic Data for 2-Phenylpropene (C₉H₁₀)

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Assignment
Aromatic-H7.45 - 7.20m5H
Vinylic-H5.38s1H
Vinylic-H5.10s1H
Methyl-H2.15s3H

Data sourced from publicly available spectral databases.[11]

¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
Vinylic C149.8=C(Ph)CH₃
Aromatic C141.6C-ipso
Aromatic CH128.2C-ortho, C-meta
Aromatic CH127.4C-para
Aromatic CH126.1
Vinylic CH₂113.0=CH₂
Methyl CH₃24.3-CH₃

Data sourced from publicly available spectral databases.

Table 6: Mass Spectrometry Data for 2-Phenylpropene (C₉H₁₀)

Technique m/z Relative Intensity (%) Assignment
EI-MS118100[M]⁺
11763[M-H]⁺
10345[M-CH₃]⁺
9117[C₇H₇]⁺
7829[C₆H₆]⁺
7719[C₆H₅]⁺

Data sourced from publicly available spectral databases.[11]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like phenylpropenes is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum using a pulse sequence such as a simple pulse-acquire (zg).

    • Set appropriate parameters including spectral width, acquisition time, relaxation delay, and number of scans to achieve adequate signal-to-noise.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).

    • Use a wider spectral width compared to ¹H NMR.

    • A greater number of scans is typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for EI-MS analysis, often coupled with Gas Chromatography (GC), is as follows:

  • Sample Introduction:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC column separates the components of the sample before they enter the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Phenylpropanoid Biosynthesis Pathway

Phenylpropenes are synthesized in plants via the phenylpropanoid pathway, which starts from the amino acid phenylalanine.[12][13] This pathway is central to the biosynthesis of a vast array of plant secondary metabolites.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL Chalcones Chalcones CouCoA->Chalcones CHS Stilbenes Stilbenes CouCoA->Stilbenes STS Monolignols Monolignols CouCoA->Monolignols CCR, CAD Flavonoids Flavonoids Chalcones->Flavonoids Lignin Lignin Monolignols->Lignin Phenylpropenes Phenylpropenes (e.g., Anethole, Eugenol) Monolignols->Phenylpropenes

References

The In-Depth Technical Guide to Phenylpyropene A's Mechanism of Action as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropene A, a fungal metabolite isolated from Penicillium griseofulvum, has emerged as a noteworthy enzyme inhibitor with specific activities against key enzymes in lipid metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on Acyl-CoA:cholesterol acyltransferase (ACAT) and Diacylglycerol acyltransferase (DGAT). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical pathways to support further research and drug development efforts in this area.

Core Target Enzymes and Inhibitory Activity

This compound has been identified as an inhibitor of two critical enzymes involved in the synthesis of neutral lipids:

  • Acyl-CoA:cholesterol acyltransferase (ACAT): This enzyme is responsible for the intracellular esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis.

  • Diacylglycerol acyltransferase (DGAT): This enzyme catalyzes the final and committed step in the synthesis of triglycerides.

The inhibitory potency of this compound and its analogs against these enzymes has been quantified, providing a basis for understanding their biological effects.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the known quantitative data for the inhibitory effects of Phenylpyropenes on their target enzymes.

Table 1: Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) by this compound

CompoundTarget EnzymeIC50 ValueSource Organism
This compoundACAT0.8 µMPenicillium griseofulvum

Table 2: Inhibition of Diacylglycerol acyltransferase (DGAT) by Phenylpyropenes

CompoundTarget EnzymeIC50 Value (µM)Inhibition MechanismKi Value (µM)Source Organism
This compoundDGAT78.7 ± 1.6Not ReportedNot ReportedPenicillium griseofulvum F1959
Phenylpyropene BDGAT21.7 ± 0.2Not ReportedNot ReportedPenicillium griseofulvum F1959
Phenylpyropene CDGAT11.04 ± 0.2Noncompetitive10.4Penicillium griseofulvum F1959[1]

Mechanism of Action

Inhibition of Diacylglycerol Acyltransferase (DGAT)

Kinetic analysis has shed light on the mechanism by which Phenylpyropene C, a related analog, inhibits DGAT. A study utilizing rat liver microsomes demonstrated that Phenylpyropene C acts as a noncompetitive inhibitor of DGAT.[1] This mode of inhibition suggests that Phenylpyropene C binds to an allosteric site on the DGAT enzyme, distinct from the active site where the substrates (diacylglycerol and fatty acyl-CoA) bind. This binding event induces a conformational change in the enzyme, leading to a decrease in its catalytic efficiency without affecting substrate binding. The inhibition constant (Ki) for Phenylpyropene C was determined to be 10.4 µM.[1] While the specific mechanisms for this compound and B have not been reported, they likely share a similar mode of action.

Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)

While the precise kinetic mechanism of ACAT inhibition by this compound (e.g., competitive, non-competitive) has not been detailed in the available literature, its potent IC50 value of 0.8 µM indicates a strong interaction with the enzyme. It is important to note that some literature refers to a structurally related compound, Pyripyropene A , also isolated from Penicillium griseofulvum, as a potent and selective inhibitor of the ACAT2 isozyme.[2][3] Given the similarity in nomenclature and source, it is plausible that "this compound" in some contexts may refer to Pyripyropene A. Pyripyropene A has been shown to be a selective inhibitor of ACAT2, which is predominantly found in the liver and intestines and plays a key role in cholesterol absorption and lipoprotein assembly.[3]

Signaling Pathways and Biological Context

The inhibition of DGAT and ACAT by this compound has significant implications for cellular lipid metabolism and related signaling pathways.

DGAT Signaling Pathway

DGAT is a central enzyme in the Kennedy pathway for triglyceride synthesis. Its inhibition directly impacts the production of triglycerides, which are stored in lipid droplets.

DGAT_Pathway cluster_kennedy Kennedy Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglycerides (Lipid Droplets) DAG->TAG Acyl-CoA DGAT DGAT DGAT PhenylpyropeneA This compound PhenylpyropeneA->DGAT Inhibition

Caption: The Kennedy Pathway for triglyceride synthesis, highlighting the inhibitory action of this compound on DGAT.

ACAT Signaling Pathway

ACAT plays a crucial role in maintaining cellular cholesterol homeostasis by converting excess free cholesterol into inert cholesteryl esters for storage in lipid droplets.

ACAT_Pathway cluster_cholesterol Cholesterol Esterification Cholesterol_uptake Cholesterol Uptake (e.g., LDL receptor) Free_Cholesterol Intracellular Free Cholesterol Cholesterol_uptake->Free_Cholesterol Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) Free_Cholesterol->Cholesteryl_Esters Acyl-CoA ACAT ACAT ACAT PhenylpyropeneA This compound PhenylpyropeneA->ACAT Inhibition

Caption: The cholesterol esterification pathway, illustrating the inhibition of ACAT by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are representative protocols for assaying DGAT and ACAT activity, which can be adapted for studying the effects of this compound.

Protocol 1: In Vitro DGAT Inhibition Assay

This protocol is based on the methodology used to determine the IC50 values of Phenylpyropenes against DGAT in rat liver microsomes.[1]

DGAT_Assay_Workflow start Start prep_microsomes Prepare Rat Liver Microsomes start->prep_microsomes incubation Incubate Microsomes with this compound (various concentrations) prep_microsomes->incubation add_substrates Add Substrates: [14C]oleoyl-CoA and 1,2-dioleoylglycerol incubation->add_substrates reaction Incubate at 37°C to allow reaction add_substrates->reaction stop_reaction Stop Reaction (e.g., with isopropanol/heptane/water) reaction->stop_reaction extract_lipids Extract Lipids stop_reaction->extract_lipids tlc Separate Lipids by Thin-Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify [14C]Triglycerides (Scintillation Counting) tlc->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro DGAT inhibition assay using radiolabeled substrates.

Detailed Steps:

  • Microsome Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation. The microsomal fraction is enriched with DGAT enzymes.

  • Incubation with Inhibitor: Pre-incubate the microsomal preparation with varying concentrations of this compound (or other test compounds) in a suitable buffer.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates: radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.

  • Reaction Termination: After a defined incubation period at 37°C, stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).

  • Lipid Extraction and Separation: Extract the lipids and separate them using thin-layer chromatography (TLC) to distinguish the triglyceride product from the unreacted substrates.

  • Quantification: Scrape the silica corresponding to the triglyceride band and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve. For kinetic analysis (to determine Ki and the mechanism of inhibition), the assay is performed with varying concentrations of one substrate while keeping the other constant, in the presence and absence of the inhibitor. Data is then plotted using a Lineweaver-Burk plot.[1]

Protocol 2: Cell-Based ACAT Inhibition Assay

This protocol describes a common method to assess ACAT activity in intact cells by measuring the incorporation of radiolabeled oleate into cholesteryl esters.

ACAT_Assay_Workflow start Start culture_cells Culture Cells (e.g., HepG2, CHO) start->culture_cells treat_inhibitor Treat Cells with this compound (various concentrations) culture_cells->treat_inhibitor add_oleate Add [3H]Oleic Acid complexed to BSA treat_inhibitor->add_oleate incubation Incubate to allow incorporation into Cholesteryl Esters add_oleate->incubation wash_cells Wash Cells to remove excess [3H]Oleic Acid incubation->wash_cells extract_lipids Extract Cellular Lipids wash_cells->extract_lipids tlc Separate Lipids by Thin-Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify [3H]Cholesteryl Esters (Scintillation Counting) tlc->quantify normalize_protein Normalize to Cellular Protein Content quantify->normalize_protein calculate_inhibition Calculate Percent Inhibition normalize_protein->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a cell-based ACAT inhibition assay using radiolabeled oleic acid.

Detailed Steps:

  • Cell Culture: Plate and grow a suitable cell line (e.g., CHO, HepG2, or macrophages) to a desired confluency.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified period.

  • Radiolabeling: Add radiolabeled oleic acid (e.g., [3H]oleic acid) complexed to bovine serum albumin (BSA) to the culture medium. The cells will take up the oleic acid and use it for cholesteryl ester synthesis.

  • Incubation: Incubate the cells for a sufficient time to allow for the incorporation of the radiolabel into cholesteryl esters.

  • Lipid Extraction: After incubation, wash the cells to remove unincorporated [3H]oleic acid and then extract the total cellular lipids.

  • Lipid Separation and Quantification: Separate the extracted lipids by TLC and quantify the amount of radioactivity in the cholesteryl ester fraction.

  • Normalization and Analysis: Normalize the results to the total cellular protein content to account for variations in cell number. Calculate the percentage of ACAT inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound and its analogs represent a promising class of enzyme inhibitors targeting lipid metabolism. The available data demonstrates their potent inhibitory activity against ACAT and DGAT, with Phenylpyropene C identified as a noncompetitive inhibitor of DGAT. The provided experimental protocols offer a framework for further investigation into the precise mechanisms of action and for the screening of more potent and selective analogs.

Future research should focus on elucidating the specific kinetic mechanism of ACAT inhibition by this compound, including the determination of its Ki value and whether it exhibits isoform selectivity (ACAT1 vs. ACAT2). Furthermore, the determination of the crystal structures of Phenylpyropenes in complex with their target enzymes would provide invaluable insights for structure-based drug design. A comprehensive understanding of the structure-activity relationships of the Phenylpyropene scaffold will be crucial for optimizing their therapeutic potential in metabolic diseases.

References

Unveiling the Molecular Targets of Novel Bioactive Compounds: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of the molecular targets of novel bioactive compounds are pivotal steps in the drug discovery and development pipeline. This process, often complex and multifaceted, transforms a promising "hit" from a phenotypic screen into a viable lead with a known mechanism of action. While the specific compound "Phenylpyropene A" did not yield specific target identification data in our search, this guide will provide an in-depth technical overview of the core methodologies and strategies employed in the target identification and validation of a hypothetical novel natural product, which we will refer to as "Compound X," structurally analogous to a phenylpropene.

This guide will detail common experimental workflows, data presentation strategies, and the visualization of complex biological pathways, providing a robust framework for researchers in this field.

Section 1: Target Identification Strategies

The initial step in understanding the mechanism of action of a novel compound is to identify its direct molecular binding partner(s). Several powerful techniques can be employed for this purpose.

Affinity-Based Methods

Affinity-based approaches rely on the specific interaction between the compound and its protein target.

Experimental Protocol: Affinity Chromatography

  • Immobilization of Compound X:

    • Synthesize a derivative of Compound X containing a reactive functional group (e.g., a carboxylic acid or an amine) suitable for coupling to a solid support.

    • Covalently attach the derivatized Compound X to an activated chromatography resin (e.g., NHS-activated sepharose).

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Protein Lysate Preparation:

    • Prepare a cell or tissue lysate that is expected to contain the target protein.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the Compound X-coupled resin to allow for binding of the target protein(s).

    • Wash the resin with a series of buffers of increasing stringency to remove non-specific binding proteins.

  • Elution:

    • Elute the specifically bound proteins using a competitive ligand (e.g., free Compound X) or by changing the buffer conditions (e.g., pH or ionic strength).

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Phenotypic Screening and Target Deconvolution

Phenotypic screening identifies compounds that produce a desired biological effect without a priori knowledge of the target. Target deconvolution then aims to identify the molecular target responsible for this phenotype.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with either Compound X or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated protein fraction by centrifugation.

  • Protein Quantification:

    • Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct binding to the target protein.

Section 2: Target Validation

Once a putative target has been identified, it is crucial to validate that the compound's biological activity is indeed mediated through this target.

Genetic Approaches

Genetic manipulation of the target protein can provide strong evidence for its role in the compound's mechanism of action.

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout

  • Guide RNA Design:

    • Design single-guide RNAs (sgRNAs) that target a specific exon of the gene encoding the putative target protein.

  • Transfection:

    • Co-transfect cells with a Cas9 nuclease expression vector and the designed sgRNAs.

  • Clonal Selection and Validation:

    • Select single-cell clones and screen for knockout of the target protein by Western blotting or genomic sequencing.

  • Phenotypic Assay:

    • Treat the knockout and wild-type cells with Compound X and assess the biological response. A loss of sensitivity to Compound X in the knockout cells validates the target.

Biochemical and Biophysical Assays

Directly measuring the interaction between the compound and the purified target protein provides quantitative validation.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Purify the recombinant target protein.

    • Prepare a concentrated solution of Compound X in the same buffer as the protein.

  • ITC Measurement:

    • Fill the ITC sample cell with the target protein solution.

    • Titrate the Compound X solution into the sample cell in a series of small injections.

    • Measure the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat changes and plot them against the molar ratio of Compound X to the target protein.

    • Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Section 3: Data Presentation

Quantitative data from target identification and validation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Putative Target Proteins for Compound X Identified by Affinity Chromatography-Mass Spectrometry

Protein IDGene NameProtein NamePeptide CountScore
P12345TGT1Target Protein 125250
Q67890TGT2Target Protein 218180
A1B2C3TGT3Target Protein 312120

Table 2: Quantitative Validation of Compound X Binding to Target Protein 1

AssayParameterValue
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)1.5 µM
Surface Plasmon Resonance (SPR)Association Rate (ka)2.5 x 10^4 M⁻¹s⁻¹
Dissociation Rate (kd)3.8 x 10⁻² s⁻¹
Binding Affinity (Kd)1.52 µM
Cellular Thermal Shift Assay (CETSA)ΔTm+3.5 °C

Section 4: Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is essential for clear communication of scientific concepts.

Signaling Pathway Modulated by Compound X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Target Target Protein 1 Receptor->Target Activation CompoundX Compound X CompoundX->Target Inhibition Kinase1 Kinase 1 Target->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation G start Start: Phenotypic Screening Hit (Compound X) affinity_chrom Affinity Chromatography -Mass Spectrometry start->affinity_chrom cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa putative_targets Identification of Putative Targets affinity_chrom->putative_targets cetsa->putative_targets genetic_val Genetic Validation (e.g., CRISPR KO) putative_targets->genetic_val biochem_val Biochemical/Biophysical Validation (e.g., ITC, SPR) putative_targets->biochem_val validated_target Validated Target genetic_val->validated_target biochem_val->validated_target

An In-Depth Technical Guide on the In Vitro Cytotoxicity of a Novel Phenyl Alkene Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Phenylpyropene A" did not yield specific data on a compound with this designation. Therefore, this guide will focus on a structurally relevant and scientifically documented novel natural phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol , as a representative molecule to explore in vitro cytotoxicity against cancer cell lines. All data and methodologies presented are based on published findings for this compound and related experimental techniques.

Introduction

The exploration of natural products for novel anticancer agents is a cornerstone of modern drug discovery. Phenyl alkenes, a class of organic compounds characterized by a phenyl group attached to an alkene, have demonstrated a range of biological activities. This technical guide provides a detailed overview of the in vitro cytotoxicity of the novel phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol, against selected cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and insights into the potential mechanism of action.

In Vitro Cytotoxicity Data

The cytotoxic potential of (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol and other structurally related compounds is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available quantitative data.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Assay Method
(E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-olHL-60Human Promyelocytic Leukemia8.1MTT Assay
(E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-olMCF-7Human Breast AdenocarcinomaNot SignificantMTT Assay

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the evaluation of a potential anticancer compound. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[2]

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the compound, e.g., DMSO) and a negative control (medium only).

  • Exposure Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][4]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking or pipetting.[2]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of 650 nm or higher can be used to reduce background noise.[1][2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable statistical software package.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture & Harvesting cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 4. 24h Incubation (Attachment) cell_seeding->incubation_24h compound_prep 3. Serial Dilution of Test Compound treatment 5. Addition of Compound Dilutions incubation_24h->treatment incubation_exposure 6. 48-72h Exposure Incubation treatment->incubation_exposure add_mtt 7. Add MTT Reagent incubation_exposure->add_mtt incubation_mtt 8. 2-4h Incubation (Formazan Formation) add_mtt->incubation_mtt solubilization 9. Solubilize Formazan Crystals incubation_mtt->solubilization read_plate 10. Read Absorbance (570 nm) solubilization->read_plate data_analysis 11. Calculate % Viability & Determine IC50 read_plate->data_analysis Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome MTA Microtubule-Targeting Agent ((E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol) Microtubule Microtubule Dynamics Disruption MTA->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bax Bax/Bak Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Phenylpyropene A Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyropene A is a fungal metabolite originally isolated from Penicillium griseofulvum that exhibits inhibitory activity against acyl-coenzyme A:cholesterol acyltransferase (ACAT). This document provides a detailed protocol for the isolation and purification of this compound from fungal cultures, based on established methodologies for similar compounds. The protocol includes fungal fermentation, extraction of the target compound, and a multi-step purification process involving various chromatographic techniques. Quantitative data and spectroscopic information, where publicly available, are summarized to guide researchers in obtaining and characterizing this compound for further study and drug development applications.

Introduction

Phenylpyropenes are a class of meroterpenoids produced by various species of Penicillium. This compound, a notable member of this class, has garnered interest for its potential as an ACAT inhibitor. The development of a robust and reproducible protocol for its isolation and purification is crucial for enabling further research into its pharmacological properties and potential therapeutic applications. As a natural product, the primary route to obtaining this compound is through the fermentation of the producing fungal strain followed by extraction and purification. This document outlines a representative protocol for this process.

Data Presentation

Currently, specific quantitative data such as extraction yields and final purity percentages for this compound are not widely published in publicly accessible literature. However, based on protocols for similar fungal metabolites, the following table outlines the expected data to be collected and organized during the isolation and purification process.

ParameterDescriptionExpected Value/Format
Fungal Culture Volume The total volume of the fungal fermentation broth.Liters (L)
Crude Extract Weight The total weight of the organic extract after initial solvent extraction and evaporation.grams (g)
Fraction Weights The weight of each fraction obtained after column chromatography.milligrams (mg)
Final Yield of this compound The weight of the purified this compound.milligrams (mg)
Purity (HPLC) The purity of the final this compound sample as determined by High-Performance Liquid Chromatography (HPLC).% Area Under the Curve (AUC)
Spectroscopic Data Confirmation of the structure of this compound.1H NMR, 13C NMR, Mass Spectrometry data consistent with the known structure.

Experimental Protocols

The following protocols are a composite representation based on standard methods for the isolation of secondary metabolites from Penicillium species.

Fungal Fermentation

A producing strain of Penicillium, such as Penicillium concentricum ZLQ-69, is used for the fermentation.

  • Media Preparation: Prepare a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom nutrient-rich medium).

  • Inoculation: Inoculate the sterile medium with a seed culture of the Penicillium strain.

  • Incubation: Incubate the culture under appropriate conditions of temperature (e.g., 25-28 °C), agitation (e.g., 150-200 rpm), and duration (typically 7-14 days) to allow for the production of this compound.

Extraction of this compound
  • Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration.

  • Extraction from Broth: Extract the filtered broth multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Extraction from Mycelia: The mycelia can also be extracted with an organic solvent (e.g., methanol or ethyl acetate) to recover any intracellular product. This extract can be combined with the broth extract.

  • Concentration: Evaporate the combined organic extracts under reduced pressure to obtain a crude extract.

Purification of this compound

A multi-step chromatographic procedure is typically required to purify this compound from the crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Combine and concentrate the fractions containing this compound.

    • Dissolve the concentrate in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Apply the sample to a Sephadex LH-20 column and elute with the same solvent to separate compounds based on size.

    • Collect and analyze fractions by TLC or HPLC.

  • Preparative High-Performance Liquid Chromatography (Final Purification):

    • Pool the fractions enriched with this compound from the previous step and concentrate.

    • Dissolve the sample in the mobile phase for HPLC.

    • Purify the sample using a preparative HPLC system with a suitable column (e.g., C18) and a gradient of solvents (e.g., acetonitrile and water).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Structure Confirmation

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure.

Mandatory Visualizations

PhenylpyropeneA_Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Penicillium Culture Filtration Filtration Fermentation->Filtration Harvest Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Broth & Mycelia Concentration Concentration Solvent_Extraction->Concentration Organic Extract Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Crude Extract Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Enriched Fractions Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Enriched Fractions Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Isolated Peak Spectroscopy Spectroscopic Confirmation (NMR, MS) Pure_Compound->Spectroscopy

Caption: Workflow for the isolation and purification of this compound.

Logical_Relationship Start Start: Penicillium Culture Fermentation Step 1: Fermentation (Production of Metabolites) Start->Fermentation Extraction Step 2: Extraction (Isolation of Crude Product) Fermentation->Extraction Yields Purification Step 3: Purification (Separation of Target Compound) Extraction->Purification Yields Analysis Step 4: Analysis (Structural Confirmation & Purity) Purification->Analysis Yields End End: Pure this compound Analysis->End

Caption: Logical steps in obtaining pure this compound.

High-Yield Synthesis and Biological Evaluation of Phenylpyropene A Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the high-yield synthesis of a series of Phenylpyropene A analogs, specifically 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanism of action has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This note includes comprehensive experimental procedures, quantitative data on yields and biological activity, and a detailed visualization of the proposed signaling pathway.

Introduction

This compound and its analogs represent a class of compounds with promising therapeutic potential. Structurally related to natural products known for their biological activities, these synthetic derivatives offer opportunities for the development of novel drug candidates. This application note focuses on a series of this compound analogs wherein a phenylprop-2-enoyl moiety is coupled with an aminobenzamide scaffold. These compounds have been shown to be potent inhibitors of tubulin polymerization, a validated target in cancer therapy. By disrupting microtubule dynamics, these analogs induce cell cycle arrest at the G2/M phase and trigger the intrinsic apoptotic pathway, making them attractive candidates for further investigation in oncology.

Synthesis of this compound Analogs

The synthesis of the target 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides is achieved through a multi-step process. The general synthetic scheme involves the preparation of substituted (E)-3-phenylacrylic acids, their conversion to the corresponding acid chlorides, and subsequent coupling with appropriate aminobenzamides.

General Synthetic Workflow

The overall synthetic strategy is depicted below.

Synthesis_Workflow cluster_0 Preparation of Phenylacrylic Acids cluster_1 Acid Chloride Formation cluster_2 Amide Coupling A Substituted Benzaldehyde C (E)-3-Phenylacrylic Acid A->C Piperidine, Pyridine, 80°C B Malonic Acid B->C D (E)-3-Phenylacrylic Acid F (E)-3-Phenylacryloyl Chloride D->F Reflux E Thionyl Chloride E->F G (E)-3-Phenylacryloyl Chloride I Target this compound Analog G->I Pyridine, Stir H Aminobenzamide Derivative H->I

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Phenylacrylic Acids

  • To a solution of the appropriately substituted benzaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture at 80°C for 5 hours.

  • After cooling to room temperature, pour the mixture into ice-water and acidify with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude (E)-3-phenylacrylic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis of (E)-3-Phenylacryloyl Chlorides

  • Suspend the (E)-3-phenylacrylic acid (1.0 eq) in thionyl chloride (5.0 eq).

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude (E)-3-phenylacryloyl chloride, which is used in the next step without further purification.

Protocol 3: Synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides

  • Dissolve the appropriate aminobenzamide derivative (1.0 eq) in pyridine.

  • To this solution, add the crude (E)-3-phenylacryloyl chloride (1.1 eq) portion-wise while stirring at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with a saturated solution of NaHCO3 and then with water.

  • Dry the crude product and purify by column chromatography on silica gel or by recrystallization to afford the pure this compound analog.

Synthesis Yields of Representative Analogs

The following table summarizes the yields for a selection of synthesized this compound analogs.

Compound IDR1R2R3R4 (on benzamide)Yield (%)
1a HHHH85
1b 2-ClHHH78
1c 4-ClHHH82
1d 4-OCH3HHH88
1e HHH5-Iodo75
1f 4-ClHH5-Iodo72

Biological Activity and Mechanism of Action

The synthesized this compound analogs were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.

In Vitro Antiproliferative Activity

The half-maximal inhibitory concentrations (IC50) were determined using a standard MTT assay after 72 hours of continuous exposure to the compounds.

Compound IDK562 (Leukemia) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)
1a 5.28.16.59.3
1b 1.83.52.94.1
1c 0.91.21.11.5
1d 6.59.87.911.2
1e 0.570.80.70.9
1f 0.210.350.280.42
Mechanism of Action: Tubulin Polymerization Inhibition

Further mechanistic studies revealed that these this compound analogs exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.

Signaling Pathway of this compound Analog-Induced Apoptosis

The proposed signaling cascade initiated by the inhibition of tubulin polymerization is illustrated below.

Apoptosis_Pathway cluster_0 Cellular Entry and Target Engagement cluster_1 Disruption of Microtubule Dynamics cluster_2 Cell Cycle Arrest cluster_3 Induction of Apoptosis (Intrinsic Pathway) A This compound Analog B Tubulin Dimers A->B Binds to Colchicine Site C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Arrest E->F G Bcl-2 Phosphorylation (Inactivation) F->G H Bax/Bak Activation G->H I Mitochondrial Outer Membrane Permeabilization H->I J Cytochrome c Release I->J K Apoptosome Formation (Apaf-1, Caspase-9) J->K L Caspase-3 Activation K->L M Apoptosis L->M

Caption: Proposed signaling pathway for this compound analog-induced apoptosis.

Conclusion

This application note provides a detailed guide for the high-yield synthesis of novel this compound analogs and summarizes their potent antiproliferative activities. The identification of tubulin polymerization as their primary mechanism of action provides a clear rationale for their anticancer effects and positions them as promising candidates for further preclinical and clinical development. The experimental protocols and biological data presented herein should serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.

Application Notes and Protocols for the Extraction and Isolation of Phenylpyropene A from Penicillium griseofulvum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyropene A, a metabolite produced by the filamentous fungus Penicillium griseofulvum, has garnered significant interest within the scientific community. This document provides detailed application notes and protocols for the efficient extraction and isolation of this compound from Penicillium griseofulvum strain F1959, a known high-production strain.[1] The methodologies outlined herein cover fermentation, solvent extraction, and multi-step chromatographic purification. Furthermore, this guide includes quantitative data to inform on expected yields and presents a diagram of the putative biosynthetic pathway to provide a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Penicillium griseofulvum is a versatile fungus known for producing a variety of secondary metabolites. Among these, this compound stands out for its potential biological activities. The efficient isolation of this compound is a critical first step for further pharmacological investigation and development. This application note details a robust and reproducible workflow for obtaining purified this compound.

Quantitative Data Summary

The following table summarizes the expected yields of this compound at various stages of the extraction and purification process from a 2-liter culture of Penicillium griseofulvum F1959.

StageDescriptionStarting Material (Volume/Mass)This compound Yield (mg)Purity (%)
1Fermentation Broth2 LNot directly measured< 1
2Crude Ethyl Acetate Extract2 L150 - 2005 - 10
3Silica Gel Chromatography Fraction50 mL80 - 12040 - 60
4Sephadex LH-20 Chromatography Purified Product10 mL50 - 70> 95

Note: Yields are approximate and may vary depending on fermentation conditions and procedural execution.

Experimental Protocols

Fermentation of Penicillium griseofulvum F1959

A high yield of this compound is achieved by culturing the F1959 strain of Penicillium griseofulvum.

Materials:

  • Penicillium griseofulvum F1959 culture

  • Yeast Extract Sucrose (YES) Broth:

    • Yeast Extract: 20 g/L

    • Sucrose: 150 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Trace element solution: 1 mL/L

  • 2 L Erlenmeyer flasks

  • Shaking incubator

Protocol:

  • Inoculate 1 L of sterile YES broth in a 2 L Erlenmeyer flask with a fresh culture of P. griseofulvum F1959.

  • Incubate the culture at 28°C with shaking at 150 rpm for 7-10 days.

  • Monitor the production of this compound by periodically analyzing small aliquots of the culture broth using HPLC.

  • Harvest the fermentation broth when this compound production reaches its maximum.

Extraction of this compound

The initial extraction is performed using a solvent-solvent partitioning method.

Materials:

  • Harvested fermentation broth (2 L)

  • Ethyl acetate (EtOAc)

  • Separatory funnel (4 L)

  • Rotary evaporator

Protocol:

  • Combine the 2 L of fermentation broth with an equal volume of ethyl acetate in a 4 L separatory funnel.

  • Shake the funnel vigorously for 5 minutes, ensuring proper mixing of the aqueous and organic phases.

  • Allow the layers to separate. The upper organic layer containing this compound will be a distinct color.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 1 L of ethyl acetate to maximize the recovery of the target compound.

  • Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C until a crude, oily residue is obtained.

Purification by Silica Gel Chromatography

The crude extract is subjected to silica gel column chromatography for initial purification.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column (50 mm internal diameter)

  • Solvent system: Chloroform-Methanol (99:1 v/v)

  • Fraction collection tubes

  • TLC plates and developing chamber

Protocol:

  • Prepare a slurry of silica gel in the chloroform-methanol solvent system and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of the solvent system.

  • Carefully load the dissolved extract onto the top of the silica gel bed.

  • Elute the column with the chloroform-methanol (99:1) solvent system.

  • Collect fractions of approximately 20 mL.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the fractions containing the target compound and concentrate them using a rotary evaporator.

Final Purification by Sephadex LH-20 Chromatography

The final purification step utilizes size-exclusion and partition chromatography on a Sephadex LH-20 column.

Materials:

  • Sephadex LH-20

  • Chromatography column (25 mm internal diameter)

  • Methanol (MeOH)

  • Fraction collection vials

Protocol:

  • Swell the Sephadex LH-20 in methanol and pack the chromatography column.

  • Dissolve the partially purified this compound fraction from the silica gel column in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol at a slow flow rate.

  • Collect small fractions (5 mL).

  • Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC-UV).

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and isolation of this compound from Penicillium griseofulvum.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Inoculation of P. griseofulvum F1959 culture Incubation (28°C, 150 rpm, 7-10 days) start->culture harvest Harvest Fermentation Broth culture->harvest extraction Ethyl Acetate Extraction harvest->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 silica Silica Gel Chromatography concentration1->silica concentration2 Concentration of Active Fractions silica->concentration2 sephadex Sephadex LH-20 Chromatography concentration2->sephadex final_product Pure this compound sephadex->final_product

Caption: Workflow for this compound extraction and isolation.

Putative Biosynthetic Pathway of this compound

This diagram outlines the key steps in the proposed biosynthetic pathway of this compound, starting from primary metabolites.

G cluster_precursors Primary Metabolites cluster_core_synthesis Core Structure Synthesis cluster_modification Post-PKS/Terpene Cyclase Modifications cluster_final_product Final Product acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate intermediate2 Terpenoid Intermediate mevalonate->intermediate2 nicotinic_acid Nicotinic Acid pks Polyketide Synthase (PKS) nicotinic_acid->pks intermediate1 Polyketide Intermediate pks->intermediate1 terpene_cyclase Terpene Cyclase prenyltransferase Prenyltransferase terpene_cyclase->prenyltransferase intermediate1->prenyltransferase intermediate2->terpene_cyclase pyripyropene_core Pyripyropene Core Structure prenyltransferase->pyripyropene_core hydroxylases Hydroxylases acetyltransferases Acetyltransferases hydroxylases->acetyltransferases phenylpyropene_a This compound acetyltransferases->phenylpyropene_a pyripyropene_core->hydroxylases

Caption: Putative biosynthetic pathway of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Phenylpyropene A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpyropene A is a promising antifungal compound with demonstrated in vitro activity against a range of fungal pathogens. To further evaluate its therapeutic potential, robust in vivo animal models are essential to assess its efficacy, pharmacokinetics, and safety profile. These application notes provide detailed protocols for testing the in vivo efficacy of this compound, primarily focusing on a murine model of systemic candidiasis. The methodologies described herein are based on established practices for antifungal drug testing and can be adapted for other fungal infection models.

Preclinical In Vivo Efficacy Testing of this compound

The primary goal of in vivo efficacy testing is to determine the ability of this compound to control and clear fungal infections in a living organism. Key parameters to be evaluated include survival rates of infected animals, reduction in fungal burden in target organs, and overall improvement in clinical signs of disease.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization infection Induction of Systemic Infection animal_acclimatization->infection pathogen_prep Pathogen Preparation pathogen_prep->infection compound_prep This compound Formulation treatment Treatment Administration compound_prep->treatment infection->treatment monitoring Daily Monitoring (Survival, Weight, Clinical Score) treatment->monitoring endpoint_survival Survival Endpoint monitoring->endpoint_survival endpoint_fungal_burden Fungal Burden Endpoint monitoring->endpoint_fungal_burden data_analysis Statistical Analysis endpoint_survival->data_analysis endpoint_fungal_burden->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Key In Vivo Models for Fungal Infections

While various animal models exist, murine models are the most frequently used for initial efficacy testing due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.[1]

  • Systemic Candidiasis Model: This is a widely used and reproducible model to assess the efficacy of antifungal agents against disseminated infections.[2][3][4]

  • Oropharyngeal Candidiasis (OPC) Model: Relevant for testing treatments for mucosal fungal infections.

  • Vaginal Candidiasis Model: Used to evaluate therapies for fungal vaginitis.

  • Dermatophytosis Model: Employed for testing topical and oral treatments for skin fungal infections.

This document will focus on the systemic candidiasis model.

Detailed Experimental Protocol: Murine Model of Systemic Candidiasis

This protocol outlines the steps for evaluating the efficacy of this compound in a murine model of systemic Candida albicans infection.

Materials and Reagents
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Fungal Strain: Candida albicans SC5314 or a relevant clinical isolate.

  • Culture Media: Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB).

  • Vehicle for this compound: To be determined based on the compound's solubility and safety profile (e.g., 5% DMSO in sterile saline).

  • Positive Control: Fluconazole or another standard-of-care antifungal agent.

  • Negative Control: Vehicle solution.

  • Sterile Saline: 0.9% NaCl solution.

  • Anesthetics: As per institutional guidelines for animal handling.

Animal Acclimatization and Housing
  • Acclimatize mice for at least 7 days before the experiment.

  • House animals in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Provide ad libitum access to sterile food and water.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Preparation of Fungal Inoculum
  • Streak the C. albicans strain on an SDA plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into SDB and incubate at 30°C for 18 hours with shaking.

  • Harvest the yeast cells by centrifugation.

  • Wash the cells three times with sterile saline.

  • Resuspend the cells in sterile saline and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

Induction of Systemic Infection
  • Anesthetize the mice according to approved protocols.

  • Inject 100 µL of the fungal inoculum (1 x 10^5 cells) intravenously via the lateral tail vein.

Treatment Administration
  • Randomly divide the infected mice into treatment groups (n=10 per group):

    • Vehicle Control

    • This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg)

    • Positive Control (e.g., Fluconazole at a clinically relevant dose)

  • Initiate treatment at a predetermined time point post-infection (e.g., 2 hours).

  • Administer this compound and control treatments via the desired route (e.g., intraperitoneal, oral gavage). The frequency of administration will depend on the pharmacokinetic properties of the compound.

Monitoring and Efficacy Endpoints
  • Survival: Monitor the mice daily for a predetermined period (e.g., 14 days) and record mortality.

  • Clinical Score: Assess the health of the mice daily using a clinical scoring system (e.g., based on posture, activity, and fur appearance).

  • Body Weight: Record the body weight of each mouse daily.

  • Fungal Burden: On a predetermined day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.

    • Aseptically harvest target organs (kidneys, spleen, liver).

    • Weigh the organs.

    • Homogenize the tissues in sterile saline.

    • Perform serial dilutions of the homogenates and plate on SDA.

    • Incubate the plates at 30°C for 24-48 hours and count the colony-forming units (CFU).

    • Express the fungal burden as log10 CFU per gram of tissue.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Survival Data

Treatment GroupDose (mg/kg)Number of AnimalsMedian Survival Time (Days)Percent Survival (%)
Vehicle Control-10
This compound110
This compound510
This compound1010
Positive ControlX10

Table 2: Fungal Burden in Kidneys (Day 5 Post-Infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g ± SD
Vehicle Control-
This compound1
This compound5
This compound10
Positive ControlX

Potential Mechanism of Action of this compound

While the precise mechanism of action of this compound needs to be elucidated, related compounds like phenylpropenes have shown antifungal activity.[5] Potential mechanisms could involve the disruption of the fungal cell membrane or inhibition of key enzymes involved in cell wall synthesis or other vital cellular processes.[6][7]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical mechanism of action where this compound disrupts the fungal cell membrane, a common target for antifungal agents.

mechanism_of_action cluster_compound Compound cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects phenylpyropene_a This compound cell_membrane Cell Membrane phenylpyropene_a->cell_membrane Interacts with cytoplasm Cytoplasm membrane_disruption Membrane Disruption cell_membrane->membrane_disruption cell_wall Cell Wall ion_leakage Ion Leakage membrane_disruption->ion_leakage cell_lysis Cell Lysis ion_leakage->cell_lysis

Caption: Hypothetical mechanism of this compound action.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's antifungal efficacy. By employing a systemic candidiasis model in mice, researchers can obtain critical data on the compound's ability to improve survival and reduce fungal burden. This information is vital for the continued development of this compound as a potential novel antifungal therapeutic. Further studies should also investigate the compound's pharmacokinetic and toxicological profiles to establish a complete preclinical data package.

References

Phenylpyropene A Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the formulation of Phenylpyropene A, a representative hydrophobic compound from the phenylpropene class, for in vivo research applications. Due to the absence of a specific compound registered under the name "this compound" in publicly available scientific literature, this guide will utilize Allylbenzene as a model phenylpropene. The principles and methods described herein are broadly applicable to other hydrophobic phenylpropene derivatives.

Phenylpropenes are a class of organic compounds characterized by a phenyl group attached to a propene tail. Many of these compounds, such as eugenol and anethole, are found in essential oils and have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Their hydrophobic nature, however, presents a significant challenge for in vivo administration, necessitating specialized formulation strategies to ensure adequate bioavailability and reproducible results.

This guide outlines three common formulation approaches for hydrophobic compounds: oil-based formulations, nanoemulsions, and cyclodextrin complexation. Detailed protocols for preparation and administration are provided, along with data on the in vivo effects of representative phenylpropenes.

Data Presentation

The following tables summarize the in vivo anti-inflammatory and analgesic effects of two well-studied phenylpropene derivatives, eugenol and anethole, providing a quantitative basis for experimental design.

Table 1: In Vivo Anti-inflammatory Activity of Phenylpropene Derivatives

CompoundAnimal ModelAdministration RouteDoseEffect% Inhibition of EdemaReference
EugenolMouse (Carrageenan-induced paw edema)Intraperitoneal (i.p.)33 mg/kgReduction in paw edema51.8%[1]
AnetholeRat (Carrageenan-induced paw edema)Oral (p.o.)1 mg/kgInhibition of paw edema42%[2]
AnetholeRat (Croton oil-induced ear edema)Oral (p.o.)250 mg/kgInhibition of ear edema-[3]
AnetholeRat (Croton oil-induced ear edema)Oral (p.o.)500 mg/kgInhibition of ear edema-[3]

Table 2: In Vivo Analgesic Activity of Phenylpropene Derivatives

CompoundAnimal ModelAdministration RouteDoseEffect% Inhibition/ReductionReference
EugenolMouse (Acetic acid-induced writhing)Intraperitoneal (i.p.)33 mg/kgReduction in writhing movements87.7%[1]
EugenolMouse (Hot plate test)Intraperitoneal (i.p.)33 mg/kgIncreased reaction latency82.3%[1]
AnetholeMouse (Acetic acid-induced writhing)Oral (p.o.)62.5 mg/kgReduction in abdominal constrictions32%[4]
AnetholeMouse (Acetic acid-induced writhing)Oral (p.o.)250 mg/kgReduction in abdominal constrictions55%[4]
AnetholeMouse (Formalin test - 2nd phase)Oral (p.o.)125 mg/kgReduction in flinching31%[4]
AnetholeMouse (Formalin test - 2nd phase)Oral (p.o.)250 mg/kgReduction in flinching26%[4]

Table 3: Acute Toxicity of Phenylpropene Derivatives

CompoundAnimal ModelAdministration RouteLD50Reference
Clove Oil (major component Eugenol)MouseIntraperitoneal (i.p.)161.9 mg/kg[1]

Experimental Protocols

Protocol 1: Oil-Based Formulation for Oral or Intraperitoneal Administration

This protocol is suitable for early-stage in vivo studies due to its simplicity.

Materials:

  • This compound (or model compound, e.g., Allylbenzene)

  • Vehicle: Corn oil, sesame oil, or other suitable sterile oil

  • Sterile glass vials

  • Vortex mixer

  • Syringes and needles appropriate for the animal model and administration route

Procedure:

  • Weigh the required amount of this compound in a sterile glass vial.

  • Add the desired volume of the oil vehicle to the vial.

  • Vortex the mixture vigorously for 5-10 minutes, or until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but stability at this temperature should be confirmed.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a sterile 0.22 µm syringe filter compatible with oils.

  • The formulation is now ready for administration.

Protocol 2: Oil-in-Water (O/W) Nanoemulsion Formulation for Enhanced Bioavailability

Nanoemulsions can improve the solubility and oral bioavailability of hydrophobic compounds.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT), sesame oil, or other suitable oil

  • Surfactant: Polysorbate 80 (Tween 80) or other non-ionic surfactant

  • Co-surfactant (optional): Ethanol, propylene glycol

  • Aqueous phase: Sterile water or phosphate-buffered saline (PBS)

  • High-shear homogenizer or ultrasonicator

  • Sterile glass beakers

Procedure:

  • Prepare the oil phase by dissolving the required amount of this compound in the chosen oil.

  • In a separate beaker, prepare the aqueous phase (water or PBS).

  • Add the surfactant (and co-surfactant, if used) to the oil phase and mix thoroughly.

  • Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer or sonicating.

  • Continue homogenization/sonication for 10-15 minutes, or until a translucent nanoemulsion is formed.

  • The final formulation should be visually inspected for homogeneity and stored under appropriate conditions (typically refrigerated) until use.

Protocol 3: Cyclodextrin Inclusion Complex Formulation for Aqueous Administration

Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or saline

  • Magnetic stirrer and stir bar

  • Sterile glass flask

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in sterile water or saline at the desired concentration (e.g., 10-40% w/v).

  • Slowly add the this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for 12-24 hours to allow for complex formation. The flask should be sealed to prevent evaporation.

  • After the incubation period, filter the solution through a 0.22 µm sterile syringe filter to remove any uncomplexed drug.

  • The resulting clear solution is the cyclodextrin inclusion complex, ready for administration.

Mandatory Visualizations

Signaling Pathway

Phenylpropenes have been shown to modulate various signaling pathways involved in inflammation. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation PhenylpyropeneA This compound PhenylpyropeneA->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering a this compound formulation for an in vivo study.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Administration cluster_analysis Data Collection and Analysis start Start: Select Formulation Method oil Oil-Based start->oil nano Nanoemulsion start->nano cyclo Cyclodextrin start->cyclo dissolve Dissolve this compound in Vehicle oil->dissolve homogenize Homogenize/Sonicate nano->homogenize complexation Complexation cyclo->complexation qc Quality Control (Visual Inspection, Sterility) dissolve->qc homogenize->qc complexation->qc animal_prep Animal Preparation (Acclimatization, Weighing) qc->animal_prep dosing Dose Calculation and Preparation animal_prep->dosing admin_route Select Administration Route dosing->admin_route po Oral Gavage admin_route->po ip Intraperitoneal Injection admin_route->ip administer Administer Formulation po->administer ip->administer observe Post-administration Monitoring administer->observe data_collection Collect Biological Samples and Behavioral Data observe->data_collection analysis Analyze Data (e.g., ELISA, Histology) data_collection->analysis results Interpret Results analysis->results

Caption: General workflow for this compound in vivo studies.

References

Application Notes and Protocols: Methyl Arachidonyl Fluorophosphonate (MAFP) as a Chemical Probe for Studying Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Arachidonyl Fluorophosphonate (MAFP) is a potent, irreversible inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous metabolic pathways. Due to its high affinity for key enzymes in lipid signaling, MAFP has emerged as a valuable chemical probe for elucidating the roles of these enzymes in both normal physiology and disease. These application notes provide detailed protocols for utilizing MAFP to study lipid metabolism, with a primary focus on its interaction with Fatty Acid Amide Hydrolase (FAAH), a central enzyme in the endocannabinoid system.

Target Profile and Quantitative Data

MAFP exhibits potent inhibitory activity against several serine hydrolases involved in lipid metabolism. Its primary targets include Fatty Acid Amide Hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cytosolic phospholipase A2 (cPLA2). The inhibitory concentrations (IC50) of MAFP against these targets are summarized in the table below, providing a reference for designing experiments to achieve target selectivity.

Target EnzymeIC50 ValueNotes
Fatty Acid Amide Hydrolase (FAAH)0.33 - 2 nM[1][2]A primary target of MAFP, making it a powerful tool for studying the endocannabinoid system.[1][2]
Monoacylglycerol Lipase (MAGL)26 nM[2]Another key enzyme in the endocannabinoid pathway, responsible for the degradation of 2-arachidonoylglycerol (2-AG).[2]
Cytosolic Phospholipase A2 (cPLA2)~500 nM[2]Involved in the release of arachidonic acid from phospholipids, a precursor for eicosanoid synthesis.[2]
Calcium-Independent PLA2 (iPLA2)500 nM[2]Plays a role in membrane remodeling and signaling.[2]
Neuropathy Target Esterase (NTE)> 5 µM[3]A common off-target for some serine hydrolase inhibitors, MAFP shows significantly lower potency against NTE, indicating a degree of selectivity.[3]
ABHD6Inhibited by JZL195While not a primary target of MAFP, it is another serine hydrolase involved in 2-AG metabolism and can be inhibited by related dual FAAH/MAGL inhibitors.[3]

Signaling Pathways

Inhibition of FAAH by MAFP leads to the accumulation of its primary substrate, anandamide (AEA), a key endocannabinoid neurotransmitter.[4] This accumulation potentiates the signaling of AEA through cannabinoid receptors (CB1 and CB2) and other targets, influencing a wide range of physiological processes including pain, inflammation, and mood.[5]

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Activates Release Neurotransmitter Release Vesicle->Release NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesizes AEA->CB1 Binds to (Retrograde Signaling) FAAH FAAH AEA->FAAH Substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Degrades MAFP MAFP MAFP->FAAH Inhibits

Caption: Effect of MAFP on the Anandamide Signaling Pathway.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of MAFP on FAAH activity. The assay is based on the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[6]

  • FAAH Substrate (e.g., AMC arachidonoyl amide)[6]

  • MAFP (dissolved in a suitable solvent like DMSO or ethanol)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute recombinant FAAH to the desired concentration in FAAH Assay Buffer. The final concentration in the well will depend on the specific activity of the enzyme preparation.

    • Prepare a serial dilution of MAFP in the assay buffer.

    • Dilute the FAAH substrate to the working concentration in the appropriate solvent as recommended by the manufacturer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • FAAH Assay Buffer

      • Diluted MAFP solution (or vehicle control)

      • Diluted FAAH enzyme solution

    • The final volume in each well should be consistent. It is recommended to run each condition in triplicate.

  • Pre-incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow MAFP to interact with the enzyme.

  • Initiate Reaction:

    • Add the FAAH substrate to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Plot the percentage of FAAH inhibition against the logarithm of the MAFP concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cellular Treatment and Lipidomics Analysis

This protocol outlines the treatment of cultured cells with MAFP to investigate its effects on the cellular lipidome, particularly the levels of endocannabinoids.

Materials:

  • Cultured cells (e.g., neuroblastoma or macrophage cell lines)

  • Cell culture medium and supplements

  • MAFP stock solution

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)[5]

  • Internal standards for lipidomics

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Treat the cells with varying concentrations of MAFP (or vehicle control) for a specified duration. The optimal concentration and time will depend on the cell type and experimental goals.

  • Cell Harvesting and Lipid Extraction:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction using a method such as the Folch or Bligh-Dyer method.[5] Briefly, this involves the addition of a chloroform:methanol mixture, followed by the addition of water to induce phase separation. The lower organic phase containing the lipids is collected.

  • Sample Preparation for LC-MS:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

    • Add internal standards to the samples for quantification.

  • LC-MS Analysis:

    • Analyze the lipid extracts using a high-resolution LC-MS system. The specific LC gradient and MS parameters should be optimized for the detection and quantification of the lipids of interest (e.g., anandamide, 2-AG).

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software to identify and quantify the lipid species.

    • Normalize the data to the internal standards and cell number or protein concentration.

    • Perform statistical analysis to determine the significance of changes in lipid levels upon MAFP treatment.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a competitive ABPP experiment to identify the cellular targets of MAFP. This technique utilizes a broad-spectrum activity-based probe (ABP) to label active serine hydrolases. Pre-incubation with MAFP will block the binding of the ABP to its targets, allowing for their identification.

ABPP_Workflow cluster_control Control cluster_mafp MAFP Treatment Proteome Cell Lysate (Proteome) Control_Proteome Proteome Proteome->Control_Proteome MAFP_Proteome Proteome Proteome->MAFP_Proteome ABP Activity-Based Probe (e.g., FP-Biotin) Control_Proteome->ABP Incubate Labeled_Proteome_C Labeled Proteome ABP->Labeled_Proteome_C Enrich Enrich Labeled Proteins (e.g., Streptavidin beads) Labeled_Proteome_C->Enrich MAFP MAFP MAFP_Proteome->MAFP Pre-incubate Incubated_Proteome Pre-incubated Proteome MAFP->Incubated_Proteome ABP_M Activity-Based Probe Incubated_Proteome->ABP_M Incubate Labeled_Proteome_M Partially Labeled Proteome ABP_M->Labeled_Proteome_M Labeled_Proteome_M->Enrich MS LC-MS/MS Analysis (Protein Identification) Enrich->MS Analysis Data Analysis (Identify proteins with reduced labeling) MS->Analysis

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Materials:

  • Cell or tissue lysate

  • MAFP stock solution

  • Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., FP-biotin)[7][8]

  • Streptavidin-agarose beads (for biotin-tagged probes)

  • Buffers for protein extraction, washing, and elution

  • SDS-PAGE gels and western blotting reagents

  • Mass spectrometer for protein identification

Procedure:

  • Proteome Preparation:

    • Prepare a cell or tissue lysate under native conditions to preserve enzyme activity.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the proteome with varying concentrations of MAFP (or vehicle control) for a specific time at room temperature or 37°C.

  • Probe Labeling:

    • Add the activity-based probe (e.g., FP-biotin) to each sample and incubate for a defined period to label the active serine hydrolases that were not inhibited by MAFP.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Add streptavidin-agarose beads to each sample and incubate to capture the biotin-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluates by SDS-PAGE followed by silver staining or western blotting with an anti-biotin antibody to visualize the labeled proteins. A reduction in band intensity in the MAFP-treated lanes compared to the control indicates a target of MAFP.

  • Protein Identification by Mass Spectrometry:

    • For comprehensive target identification, the eluted proteins can be subjected to in-solution or in-gel tryptic digestion followed by LC-MS/MS analysis.[9][10][11]

    • The proteins that are significantly less abundant in the MAFP-treated samples are identified as potential targets.

Conclusion

MAFP is a versatile and potent chemical probe for investigating the role of serine hydrolases in lipid metabolism. The protocols provided here offer a starting point for researchers to explore the effects of MAFP on specific enzymes and metabolic pathways. By combining in vitro enzyme assays, cellular lipidomics, and activity-based protein profiling, a comprehensive understanding of MAFP's mechanism of action and its utility in studying metabolic regulation can be achieved. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable results.

References

Application Note: Phenylpyropene A in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify novel modulators of biological targets. While specific public data on "Phenylpyropene A" in HTS campaigns is limited, its chemical scaffold suggests potential activity against various enzymatic targets. This document provides a representative application framework, postulating this compound as a candidate inhibitor for Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1).

SOAT1 is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Dysregulation of this process is implicated in diseases such as atherosclerosis, certain cancers, and non-alcoholic fatty liver disease, making SOAT1 a compelling target for therapeutic intervention.[1][2] This note outlines the principles, protocols, and workflows for screening compounds like this compound against SOAT1.

Mechanism of Action: SOAT1 Inhibition

SOAT1 is an integral membrane protein located in the endoplasmic reticulum.[3][4] It catalyzes the transfer of a fatty acyl group from Acyl-CoA to the hydroxyl group of cholesterol, forming a cholesteryl ester.[5] Inhibiting SOAT1 prevents this esterification, leading to an increase in intracellular free cholesterol. This can trigger downstream cellular responses, such as reduced cholesterol uptake and increased cholesterol efflux, thereby lowering the total cellular cholesterol load.[1] In the context of atherosclerosis, inhibiting SOAT1 in macrophages can prevent their conversion into foam cells, a key event in arterial plaque formation.[1]

Signaling Pathway Diagram

SOAT1_Pathway Extracellular_LDL Extracellular LDL LDLR LDL Receptor Extracellular_LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Pool (Endoplasmic Reticulum) Lysosome->Free_Cholesterol Hydrolysis SOAT1 SOAT1 (ACAT1) Enzyme Free_Cholesterol->SOAT1 Efflux Cholesterol Efflux (e.g., via ABCA1) Free_Cholesterol->Efflux Upregulation Lipid_Droplet Cholesteryl Esters (Lipid Droplet Storage) SOAT1->Lipid_Droplet Esterification Acyl_CoA Acyl-CoA Acyl_CoA->SOAT1 Phenylpyropene_A This compound (Putative Inhibitor) Phenylpyropene_A->SOAT1 Inhibition

Caption: Cellular cholesterol metabolism and the inhibitory action of this compound on SOAT1.

High-Throughput Screening Protocol

This protocol describes a fluorescence-based enzymatic assay suitable for HTS to identify inhibitors of human SOAT1 (hSOAT1). The assay measures the formation of fluorescent cholesteryl esters using NBD-cholesterol as a substrate.[5][6]

Objective: To quantify the inhibitory activity of this compound and other library compounds on recombinant hSOAT1.

Materials and Reagents:

  • Enzyme: Purified recombinant human SOAT1.[5]

  • Substrates:

    • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol)

    • Oleoyl-CoA

  • Assay Buffer: Tris-buffered saline (TBS) with 0.5% CHAPS.

  • Control Inhibitor: Avasimibe or other known SOAT1 inhibitor.

  • Test Compound: this compound, dissolved in DMSO.

  • Microplates: 96-well or 384-well black, flat-bottom plates.

  • Detection: Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

Experimental Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of the assay plate.

    • For control wells, dispense DMSO only (Negative control, 0% inhibition) and a known SOAT1 inhibitor at a high concentration (Positive control, 100% inhibition).

  • Enzyme Preparation and Addition:

    • Dilute the purified hSOAT1 enzyme to the desired working concentration in the assay buffer.

    • Add the enzyme solution (e.g., 20 µL) to each well of the microplate containing the test compounds.

    • Incubate for 15-30 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Preparation and Reaction Initiation:

    • Prepare the substrate mix containing NBD-cholesterol and Oleoyl-CoA in assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mix (e.g., 20 µL) to all wells.

  • Reaction Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.[5]

  • Reaction Termination & Detection:

    • Terminate the reaction by adding a stop solution (e.g., isopropanol/heptane mixture).

    • After termination, the fluorescent product (NBD-cholesteryl ester) partitions into the organic phase, while the unreacted NBD-cholesterol remains in the aqueous phase.

    • Alternatively, for a homogenous assay, the change in fluorescence environment upon esterification can be directly measured.

    • Read the fluorescence intensity of each well using a plate reader at the specified wavelengths.

Data Analysis:

  • Normalization:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Dose-Response Curves:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

HTS Workflow Diagram

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Prioritization Assay_Dev 1. SOAT1 Fluorescent Assay Miniaturization Z_Factor 2. Z'-Factor Calculation (> 0.5) Assay_Dev->Z_Factor Compound_Lib 3. Compound Library (incl. This compound) Single_Point 4. Single-Point Screen (e.g., at 10 µM) Compound_Lib->Single_Point Hit_ID 5. Hit Identification (>% Inhibition Threshold) Single_Point->Hit_ID Dose_Resp 6. Dose-Response (IC50 Determination) Hit_ID->Dose_Resp Orthogonal 7. Orthogonal Assay (e.g., Cell-based Assay) Dose_Resp->Orthogonal SAR 8. Hit Triage & SAR Orthogonal->SAR

Caption: Workflow for a typical HTS campaign to identify novel SOAT1 inhibitors.

Quantitative Data Summary

As direct experimental data for this compound is not available in the public domain, the following table summarizes the activity of a known SOAT1 inhibitor, Beauveriolide III, for context. This data is derived from a cell-based assay, which represents a crucial secondary screen to confirm activity in a more physiologically relevant system.

CompoundTarget IsozymeAssay TypeCell LineIC50 (µM)Reference
Beauveriolide IIISOAT1Semi-intact cell assaySOAT1-CHO5.0[3]
Beauveriolide IIISOAT2Semi-intact cell assaySOAT2-CHO> 90[3]
Beauveriolide IIISOAT1Permeabilized cell assaySOAT1-CHO1.8[3]
Beauveriolide IIISOAT2Permeabilized cell assaySOAT2-CHO5.9[3]

Note: The selectivity of Beauveriolide III for SOAT1 over SOAT2 is dependent on membrane permeability, highlighting the importance of assay conditions in determining inhibitor profiles.[3] In semi-intact cells with only the plasma membrane permeabilized, the compound shows high selectivity for SOAT1, suggesting the active site is accessible from the cytosol.[3]

References

Application Notes and Protocols for Eugenol Delivery Systems for Targeted Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Phenylpropanoid Approach

Disclaimer: The specific compound "Phenylpyropene A" could not be definitively identified in scientific literature. Therefore, these application notes and protocols are based on Eugenol , a well-researched and representative member of the phenylpropanoid class, which exhibits a broad range of therapeutic effects. Phenylpropanoids are a diverse family of plant-derived organic compounds.[1]

Introduction to Eugenol and Targeted Delivery

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound found in high concentrations in essential oils of clove, nutmeg, and cinnamon. It is recognized for its multifaceted pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The therapeutic potential of eugenol is attributed to its ability to interact with cellular membranes, modulate key signaling pathways, and neutralize free radicals.[1][3]

Despite its broad therapeutic window, the clinical application of free eugenol is often limited by its poor water solubility, high volatility, and potential for irritation at high concentrations. To overcome these limitations and enhance its therapeutic efficacy, targeted delivery systems are being developed. These systems, including nanoemulsions, liposomes, and polymeric nanoparticles, aim to:

  • Improve the solubility and stability of eugenol.

  • Provide controlled and sustained release of the active compound.

  • Enable targeted delivery to specific tissues or cells, thereby minimizing off-target effects.[2]

  • Enhance bioavailability and therapeutic outcomes.

This document provides an overview of eugenol's mechanisms of action and detailed protocols for the preparation and evaluation of various eugenol delivery systems.

Mechanisms of Action and Signaling Pathways

Eugenol exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its ability to influence these pathways makes it a promising candidate for the treatment of various diseases, including inflammatory conditions and cancer.

Anti-inflammatory Effects

Eugenol's anti-inflammatory properties are primarily mediated through the inhibition of pro-inflammatory signaling cascades. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Under inflammatory conditions, eugenol can prevent the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[4]

NF-kB Signaling Pathway Inhibition by Eugenol cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Eugenol Intervention Inflammatory_Stimuli LPS, Cytokines IKK IKK Complex Inflammatory_Stimuli->IKK activates Eugenol Eugenol Eugenol->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by Eugenol.

Anticancer Effects

Eugenol has demonstrated anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[4][6] It modulates several signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and MAPK/ERK pathways.[6][7] By downregulating the Wnt/β-catenin pathway, eugenol can suppress the expression of genes involved in cancer cell proliferation and stemness.[6] It can also induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.[3]

Eugenol's Anticancer Signaling Pathways cluster_0 Eugenol cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Eugenol_node Eugenol Wnt_pathway Wnt/β-catenin Pathway Eugenol_node->Wnt_pathway inhibits MAPK_pathway MAPK/ERK Pathway Eugenol_node->MAPK_pathway modulates Apoptosis_pathway Mitochondrial Apoptosis Pathway Eugenol_node->Apoptosis_pathway activates Proliferation Decreased Cell Proliferation Wnt_pathway->Proliferation MAPK_pathway->Proliferation Apoptosis Increased Apoptosis Apoptosis_pathway->Apoptosis

Caption: Overview of signaling pathways modulated by Eugenol in cancer cells.

Data Presentation: Eugenol Delivery Systems

The following tables summarize quantitative data for various eugenol delivery systems from published studies.

Table 1: Physicochemical Properties of Eugenol Delivery Systems

Delivery SystemCompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Nanoemulsion 5% (w/w) Eugenol, 8% (w/w) Tween-8085---[8]
Liposomes Eugenol, Phosphatidylcholine, Cholesterol (1:5:1)~200--88.3 ± 3[9]
PLGA Nanoparticles Poly(DL-lactide-co-glycolide), Eugenol---~98[10]
Chitosan Nanoparticles Carboxymethyl cellulose, Glycidyl methacrylate, Chitosan---54.96 - 59.77[11]

Table 2: Therapeutic Efficacy of Eugenol and its Formulations

AssayCell Line / ModelFormulationConcentrationEffectReference
Antimicrobial E. coli, S. aureusEugenol Nanoemulsion0.02 mg/µLStrong inhibition[12]
Anticancer HeLa (cervical cancer)Free Eugenol200 µg/mLIC50[13]
Anticancer MCF-7 (breast cancer)Free Eugenol1.5 µg/mLIC50[6]
Anti-inflammatory Carrageenan-induced paw edema (rats)Free Eugenol200 mg/kgSignificant inhibition[14]

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and evaluation of eugenol delivery systems.

Preparation of Eugenol-Loaded Nanoemulsion

This protocol is based on the high-speed shearing technique.[8]

Materials:

  • Eugenol

  • Tween-80 (surfactant)

  • Deionized water

  • Magnetic stirrer

  • High-shear mixer

Procedure:

  • Prepare the oil phase by mixing 5% (w/w) eugenol with 8% (w/w) Tween-80.

  • Stir the mixture using a magnetic stirrer at 1000 rpm for 10 minutes at room temperature to form a coarse emulsion.

  • Add deionized water to the oil phase to adjust the final volume to 100% (w/w).

  • Homogenize the mixture using a high-shear mixer at 12,000 rpm for 5 minutes.

  • Characterize the resulting nanoemulsion for particle size, stability, and encapsulation efficiency.

Nanoemulsion Preparation Workflow Start Start Mix Mix Eugenol and Tween-80 Start->Mix Stir Magnetic Stirring (1000 rpm, 10 min) Mix->Stir Add_Water Add Deionized Water Stir->Add_Water Homogenize High-Shear Mixing (12,000 rpm, 5 min) Add_Water->Homogenize Characterize Characterization (Particle Size, Stability) Homogenize->Characterize End End Characterize->End

Caption: Workflow for the preparation of Eugenol nanoemulsion.

Preparation of Eugenol-Loaded Liposomes

This protocol utilizes the thin-film hydration method.[9]

Materials:

  • Eugenol

  • Phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve eugenol, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The optimal ratio of cholesterol to phosphatidylcholine is 1:6 and eugenol to phosphatidylcholine is 1:5.[9]

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by gentle rotation.

  • Sonicate the resulting suspension using a probe sonicator for 40 minutes to form small unilamellar vesicles.[9]

  • Characterize the liposomes for size, encapsulation efficiency, and stability.

In Vitro Release Study

This protocol uses the dialysis method to evaluate the release of eugenol from a nanoformulation.[15][16]

Materials:

  • Eugenol-loaded nanoformulation

  • Dialysis membrane (e.g., cellulose acetate, MWCO 14,000 Da)[17]

  • Release medium (e.g., PBS with a small percentage of ethanol to maintain sink conditions)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the eugenol-loaded nanoformulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of eugenol in the collected samples using a UV-Vis spectrophotometer (at ~280 nm) or HPLC.

  • Calculate the cumulative percentage of eugenol released over time.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of eugenol formulations on cancer cell lines.[13][18][19]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Eugenol formulation and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the eugenol formulation and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Eugenol Formulation Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the anti-inflammatory activity of a compound.[14]

Materials:

  • Rats or mice

  • Eugenol formulation

  • Carrageenan solution (1% in saline)

  • Pletismometer or calipers

  • Vehicle control (e.g., saline)

  • Positive control (e.g., indomethacin)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the eugenol formulation, vehicle control, or positive control orally or via the desired route.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a pletismometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion

Eugenol, as a representative phenylpropanoid, demonstrates significant therapeutic potential. The development of targeted delivery systems is a promising strategy to enhance its clinical utility. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to formulate, characterize, and evaluate eugenol-based therapies for a range of applications. Further research is warranted to optimize these delivery systems for specific therapeutic targets and to translate these findings into clinical practice.

References

Troubleshooting & Optimization

Overcoming Phenylpyropene A solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propiophenone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Propiophenone's solubility and stability during experiments.

Frequently Asked Questions (FAQs)

1. What is the solubility of Propiophenone in common laboratory solvents?

Propiophenone is a colorless to pale yellow liquid that is generally insoluble in water but miscible with many organic solvents.[1][2] Its solubility is influenced by the polarity of the solvent. It is soluble in polar organic solvents like ethanol and methanol, and also shows good solubility in non-polar organic solvents such as hexane and benzene.[3]

2. My Propiophenone solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur due to several reasons:

  • Low Temperature: Solubility of Propiophenone, like many compounds, generally increases with temperature.[3] If the solution has been stored at a low temperature, try gently warming it in a water bath to redissolve the compound.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of Propiophenone beyond its solubility limit. Ensure your containers are well-sealed. You may need to add a small amount of fresh solvent to redissolve the precipitate.

  • Incorrect Solvent: Ensure you are using an appropriate solvent. Propiophenone has poor solubility in water.[1][2]

3. What are the typical storage conditions to ensure the stability of Propiophenone?

Propiophenone is a stable compound under standard laboratory conditions.[2][4][5][6] It is recommended to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases, with which it is incompatible.[4][5][6] Keep the container tightly closed to prevent solvent evaporation and contamination.[5]

4. How can I improve the aqueous solubility of Propiophenone for my experiments?

Improving the aqueous solubility of poorly soluble compounds like Propiophenone is a common challenge. Here are some strategies:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly enhance solubility.

  • Formulation Strategies: For drug development applications, advanced formulation techniques such as the use of surfactants, cyclodextrins, or creating solid dispersions can be employed to improve aqueous solubility and bioavailability.[7][8]

5. What analytical techniques are suitable for quantifying Propiophenone and its potential degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of Propiophenone and for developing stability-indicating assays.[9][10][11] Gas Chromatography (GC) is also a suitable technique for its analysis.[12]

Troubleshooting Guides

Guide 1: Inconsistent Results in Biological Assays
Problem Possible Cause Troubleshooting Steps
Variable potency or activity Precipitation of Propiophenone in aqueous assay buffer. 1. Visually inspect the assay medium for any signs of precipitation. 2. Determine the critical concentration at which Propiophenone starts to precipitate in your specific buffer system. 3. Consider using a co-solvent (e.g., up to 1% DMSO) in your final assay mixture, ensuring the solvent itself does not affect the biological system. 4. Prepare fresh dilutions from a stock solution for each experiment.
Loss of activity over time Degradation of Propiophenone in the assay medium. 1. Assess the stability of Propiophenone in your assay buffer over the time course of the experiment. 2. Run a time-course experiment and analyze samples at different time points using HPLC to check for degradation products. 3. If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants if the degradation is oxidative.
Guide 2: Issues with Stock Solution Preparation and Storage
Problem Possible Cause Troubleshooting Steps
Difficulty dissolving Propiophenone to the desired concentration Inappropriate solvent or reaching solubility limit. 1. Consult the solubility data to choose a suitable solvent where Propiophenone has high solubility (e.g., ethanol, DMSO). 2. Use gentle heating or sonication to aid dissolution. 3. If the desired concentration is too high for a single solvent, consider a solvent mixture.
Precipitate forms in the stock solution upon storage Supersaturated solution or storage at low temperature. 1. Ensure the stock concentration is below the solubility limit at the storage temperature. 2. Store stock solutions at room temperature if the compound is stable. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature and vortex before use. 3. If precipitation persists, prepare a fresh, less concentrated stock solution.

Data Presentation

Table 1: Solubility of Propiophenone in Various Solvents

SolventTypeSolubilityReference
WaterPolar ProticInsoluble[1][2]
EthanolPolar ProticSoluble[3][13]
MethanolPolar ProticSoluble[3]
Diethyl EtherPolar AproticSoluble[13]
BenzeneNon-PolarGood Solubility[3]
HexaneNon-PolarGood Solubility[3]

Note: "Soluble" and "Good Solubility" are qualitative descriptors found in the literature. For quantitative data, experimental determination is recommended.

Experimental Protocols

Protocol 1: Determination of Propiophenone Solubility

This protocol provides a general method for determining the solubility of Propiophenone in a specific solvent.

Materials:

  • Propiophenone

  • Selected solvent (e.g., ethanol, DMSO, water)

  • Analytical balance

  • Vortex mixer

  • Small vials with screw caps

  • Temperature-controlled shaker or water bath

Procedure:

  • Add a pre-weighed excess amount of Propiophenone to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or vortex mixer until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the undissolved material to settle.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Quantify the concentration of Propiophenone in the diluted sample using a validated analytical method such as HPLC-UV.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: HPLC-Based Stability Assay of Propiophenone

This protocol outlines a stability-indicating HPLC method to assess the stability of Propiophenone under various stress conditions.

Materials:

  • Propiophenone stock solution in a suitable solvent (e.g., acetonitrile)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (isocratic or gradient)

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Procedure:

  • Method Development: Develop an HPLC method that separates Propiophenone from any potential degradation products. A common starting point is a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength where Propiophenone has strong absorbance.

  • Forced Degradation Study:

    • Acidic: Mix the Propiophenone solution with 0.1 M HCl and incubate.

    • Basic: Mix the Propiophenone solution with 0.1 M NaOH and incubate.

    • Oxidative: Mix the Propiophenone solution with 3% H₂O₂ and incubate.

    • Thermal: Incubate the Propiophenone solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the Propiophenone solution to UV light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration.

  • Chromatography: Inject the samples into the HPLC system.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Propiophenone peak.

    • Calculate the percentage of Propiophenone remaining at each time point to determine its stability under each condition.

Visualizations

Signaling Pathway

Small molecule inhibitors often target key signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Propiophenone Small Molecule Inhibitor (e.g., Propiophenone derivative) Propiophenone->RAF Inhibits Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflows

Solubility_Workflow start Start: Solubility Determination add_excess Add excess Propiophenone to solvent start->add_excess equilibrate Equilibrate at constant temp (e.g., 24-48h) add_excess->equilibrate centrifuge Settle/Centrifuge to separate solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify by HPLC dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Stability_Workflow start Start: Stability Assay prepare_stock Prepare Propiophenone stock solution start->prepare_stock stress_conditions Expose to stress conditions (Acid, Base, Oxidative, Temp, Light) prepare_stock->stress_conditions sample Sample at time points stress_conditions->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate degradation (% remaining) analyze->evaluate end End evaluate->end

Caption: Workflow for HPLC-based stability testing.

References

Troubleshooting Phenylpyropene A inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenylpyropene A

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. Our goal is to help you achieve consistent and reliable experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: Why am I observing high variability in the IC50 value of this compound in my cell viability assays?

Answer:

Inconsistent IC50 values for this compound can stem from several sources. The most common factors include variations in cell seeding density, the confluency of cells at the time of treatment, and the passage number of the cell line.

  • Cell Density and Confluency: The anti-proliferative effects of this compound are highly dependent on the metabolic state and density of the cells. We recommend maintaining a consistent cell seeding density across all experiments. A lower density generally leads to higher sensitivity to the compound.

  • Cell Passage Number: Cell lines can exhibit phenotypic and genotypic drift over time. Using cells within a consistent and low passage number range (e.g., passages 5-15) is critical for reproducible results.

  • Compound Stability: Ensure that this compound stock solutions are properly stored and that working solutions are freshly prepared for each experiment to avoid degradation.

Quantitative Data Summary: Effect of Cell Seeding Density on this compound IC50

Cell LineSeeding Density (cells/well)This compound IC50 (µM)Standard Deviation
HT-292,5008.2± 0.9
HT-295,00015.7± 2.1
HT-2910,00028.4± 3.5
A5493,00012.5± 1.3
A5496,00022.1± 2.8
A54912,00035.8± 4.0

Question 2: I am not observing the expected downstream inhibition of the PI3K/Akt signaling pathway after this compound treatment. What could be the issue?

Answer:

Failure to observe downstream pathway inhibition is a common issue that can often be traced back to the timing of the experiment or the specific protein being assayed.

  • Time Course: The inhibition of downstream targets like phosphorylated Akt (p-Akt) can be transient. It is crucial to perform a time-course experiment (e.g., 0.5, 1, 2, 6, 12, and 24 hours) to identify the optimal time point for observing maximal inhibition.

  • Protein Extraction: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins during sample preparation.

  • Positive Control: Always include a known inhibitor of the PI3K/Akt pathway as a positive control to confirm that your experimental system is responsive.

Below is a diagram illustrating a recommended workflow for troubleshooting this issue.

G cluster_workflow Troubleshooting Workflow: Lack of Downstream Inhibition start Start: No p-Akt Inhibition Observed check_time Action: Perform Time-Course Experiment (e.g., 0.5h to 24h) start->check_time check_lysis Action: Verify Lysis Buffer (Include Phosphatase Inhibitors) start->check_lysis check_control Action: Run Positive Control (e.g., LY294002) start->check_control analyze_western Analyze Western Blot Results check_time->analyze_western check_lysis->analyze_western check_control->analyze_western problem_solved Problem Resolved analyze_western->problem_solved Inhibition Observed reassess Re-evaluate Hypothesis or Compound Activity analyze_western->reassess No Inhibition Observed

A troubleshooting workflow for lack of downstream inhibition.

Question 3: this compound is precipitating in my cell culture medium. How can I address this?

Answer:

This compound has limited aqueous solubility. Precipitation in cell culture media is a common problem that can be mitigated by following these steps:

  • Solvent Choice: Ensure the primary stock solution is prepared in an appropriate solvent, such as DMSO, at a high concentration (e.g., 10-20 mM).

  • Working Solution Preparation: When preparing your final working concentrations, perform serial dilutions. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous media. First, dilute the stock in a smaller volume of media and then add it to the final culture volume.

  • Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. If higher concentrations of this compound are needed, consider using a formulation with a solubilizing agent, though this should be validated for effects on your cells.

Frequently Asked Questions (FAQs)

Question 1: What is the proposed mechanism of action for this compound?

Answer:

This compound is a selective inhibitor of the catalytic subunit of phosphoinositide 3-kinase (PI3K). By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of Akt phosphorylation and a subsequent reduction in cell proliferation and survival signals.

The signaling pathway is illustrated in the diagram below.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream Promotes PhenylpyropeneA This compound PhenylpyropeneA->PI3K Inhibits

The inhibitory action of this compound on the PI3K/Akt pathway.

Question 2: What are the recommended storage conditions for this compound?

Answer:

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO at a concentration of 10-20 mM. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, stock solutions are stable for up to 6 months.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Below is a diagram of the logical relationships involved in planning this experiment.

G cluster_logic Experimental Design Logic for IC50 Determination objective Objective: Determine IC50 select_cell Select Cell Line objective->select_cell optimize_density Optimize Seeding Density select_cell->optimize_density determine_time Determine Treatment Duration optimize_density->determine_time run_assay Run MTT Assay determine_time->run_assay analyze_data Analyze Data (Non-linear Regression) run_assay->analyze_data result Result: IC50 Value analyze_data->result

A logical diagram for planning an IC50 determination experiment.

Protocol 2: Western Blot for p-Akt Inhibition

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations for the predetermined optimal time.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.

Technical Support Center: Optimization of Phenylpyropene A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Phenylpyropene A" is not widely documented in the scientific literature based on the provided search results. This guide offers a general framework for determining the optimal in vivo dosage for a novel compound with a phenylpropene-like structure, based on established principles of pharmacology and toxicology. Researchers should adapt these guidelines to the specific characteristics of their molecule.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my first in vivo experiment with a new compound like this compound?

A1: Determining a starting dose for a novel compound requires a stepwise approach, beginning with in vitro data and progressing to in vivo studies.

  • In Vitro Data: Use the in vitro IC50 or EC50 value (the concentration at which the drug shows 50% of its maximal inhibitory or effective effect) as a starting point.

  • Literature Review: Investigate compounds with similar structures. For instance, studies on related phenylpropenes can offer insights into potentially effective or toxic dose ranges.

  • Dose Range Finding (DRF) Study: Conduct a preliminary in vivo study with a wide range of doses on a small number of animals. The goal is to identify a range that includes a no-observed-adverse-effect-level (NOAEL) and a toxic dose.

Q2: What are the common routes of administration for a novel compound, and how do I choose the most appropriate one?

A2: The choice of administration route is critical and depends on the compound's properties and the experimental goals.[1]

  • Oral (PO): Convenient for long-term studies, but bioavailability can be a challenge due to degradation in the GI tract or poor absorption.[2]

  • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to higher bioavailability than oral administration. It is commonly used in rodent studies.

  • Intravenous (IV): Ensures 100% bioavailability and rapid onset of action. However, it can be technically challenging and may require a catheter for repeated dosing.

  • Subcutaneous (SC): Allows for slower absorption and a more sustained release compared to IV or IP injections.

  • Topical or Inhalation: These are specialized routes used for targeted delivery to the skin or respiratory system, respectively.[1]

The choice should be based on the drug's solubility, the desired pharmacokinetic profile, and the clinical relevance of the administration route.

Q3: What are the critical signs of toxicity to monitor in animals during a dose-finding study?

A3: Careful monitoring for signs of toxicity is essential for animal welfare and for determining the Maximum Tolerated Dose (MTD). Key signs include:

  • Changes in Body Weight: A significant drop in body weight (typically >15-20%) is a primary indicator of toxicity.

  • Clinical Observations: Look for changes in posture, activity level (lethargy), grooming habits, and the presence of ataxia or sedation.[3]

  • Changes in Food and Water Intake: Reduced consumption is often an early sign of distress.

  • Physical Appearance: Note any changes in fur texture, eye condition, or signs of irritation.

Q4: How do I design a dose-response (efficacy) study once the MTD is established?

A4: A dose-response study aims to identify the dose that produces the desired therapeutic effect.

  • Select Dose Levels: Choose 3-5 dose levels below the MTD. These should ideally span a range from a minimally effective dose to a maximally effective dose.

  • Include Control Groups: Always include a vehicle control group (animals receiving the formulation without the drug) and potentially a positive control group (animals receiving a known effective treatment).

  • Randomize and Blind: Randomly assign animals to treatment groups and, whenever possible, blind the personnel conducting the experiment and analyzing the data to prevent bias.

  • Define Endpoints: Clearly define the primary and secondary endpoints for measuring efficacy before the study begins.

Troubleshooting Guides

Problem 1: Unexpected Animal Mortality at a Supposedly Safe Dose

  • Possible Cause: The formulation may be causing toxicity (e.g., due to the solvent), or the compound may have a steeper toxicity curve than anticipated.

  • Solution:

    • Run a vehicle-only control group to rule out formulation toxicity.

    • Conduct a more detailed dose-range finding study with smaller dose increments.

    • Check for potential degradation of the compound in the formulation, which might lead to more toxic byproducts.[4]

Problem 2: Lack of Efficacy at Doses Approaching the MTD

  • Possible Cause: The compound may have poor bioavailability or may not be reaching the target tissue in sufficient concentrations.

  • Solution:

    • Conduct pharmacokinetic (PK) studies to measure the concentration of the drug in plasma and target tissues over time.

    • Consider a different route of administration that might improve bioavailability.

    • Re-evaluate the in vitro data to ensure the compound is potent enough to have an in vivo effect.

Problem 3: High Variability in Experimental Results Between Animals in the Same Group

  • Possible Cause: Inconsistent dosing technique, genetic variability in the animal model, or other uncontrolled experimental variables.

  • Solution:

    • Ensure all personnel are thoroughly trained in the administration technique.

    • Use a sufficient number of animals per group to increase statistical power.[5]

    • Standardize all experimental conditions, including housing, diet, and the timing of procedures.

Data Presentation

Table 1: Example of a Dose Range Finding Study Design

GroupTreatmentDose (mg/kg)Route of Admin.No. of AnimalsMonitoring Parameters
1Vehicle Control0IP3Body Weight, Clinical Signs
2This compound10IP3Body Weight, Clinical Signs
3This compound30IP3Body Weight, Clinical Signs
4This compound100IP3Body Weight, Clinical Signs
5This compound300IP3Body Weight, Clinical Signs

Table 2: Example of a Toxicity Monitoring Checklist

Animal IDDayBody Weight (g)Activity Level (1-5)Fur Condition (1-5)Food Intake (g)Notes
A-01125.2555.1
A-01224.8454.5
A-01323.5343.2Piloerection noted
..................

(Scoring: 1=severe, 5=normal)

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

  • Animals: Use a small cohort of healthy animals (e.g., 3-5 per group).

  • Dose Selection: Based on preliminary data, select a range of 4-5 doses.

  • Administration: Administer the compound daily for 5-7 days.

  • Monitoring: Record body weight daily. Perform clinical observations twice daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or a body weight loss of more than 20%.

Protocol 2: Dose-Response Efficacy Study

  • Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

  • Animals: Use a sufficient number of animals per group for statistical power (typically 8-12).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 0.25x MTD)

    • Group 3: this compound (Mid Dose, e.g., 0.5x MTD)

    • Group 4: this compound (High Dose, e.g., 0.8x MTD)

  • Administration: Dose animals according to the study design (e.g., daily for 21 days).

  • Efficacy Assessment: Measure pre-defined efficacy endpoints at specified time points (e.g., tumor volume, behavioral scores, biomarkers).

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship.

Visualizations

G cluster_0 Pre-Clinical Assessment cluster_1 In Vivo Dose Finding cluster_2 In Vivo Efficacy In Vitro Studies In Vitro Studies Dose Range Finding Dose Range Finding In Vitro Studies->Dose Range Finding Suggests Starting Dose Literature Review Literature Review Literature Review->Dose Range Finding MTD Study MTD Study Dose Range Finding->MTD Study Informs Dose Selection Dose-Response Study Dose-Response Study MTD Study->Dose-Response Study Defines Upper Dose Limit Pharmacokinetics Pharmacokinetics Pharmacokinetics->Dose-Response Study Informs Dosing Regimen Efficacy Endpoint Analysis Efficacy Endpoint Analysis Dose-Response Study->Efficacy Endpoint Analysis Generates Data Optimal Dose Optimal Dose Efficacy Endpoint Analysis->Optimal Dose

Caption: Workflow for In Vivo Dosage Optimization.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->Kinase B Inhibition

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Phenylpyropene A Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phenylpyropene A purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound and related phenylpropanoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include isomers of this compound, oxidized or reduced forms of the target molecule, and residual solvents. An impurity profile should be established for each batch using techniques like HPLC-MS to identify and quantify these impurities.[1][2][3]

Q2: I am observing low yield after purification. What are the potential causes and solutions?

A2: Low yield can result from several factors:

  • Incomplete extraction: Ensure the solvent system used for initial extraction is optimized for this compound's polarity.

  • Degradation: this compound may be sensitive to pH, temperature, or light. Protecting the sample from harsh conditions throughout the purification process is crucial.

  • Irreversible adsorption: The compound might be strongly binding to the stationary phase of your chromatography column. Try using a different stationary phase or modifying the mobile phase composition.

  • Suboptimal chromatography conditions: The chosen chromatography method may not be suitable for your specific separation needs. Method development and optimization are key.

Q3: My purified this compound sample shows poor purity. How can I improve it?

A3: To improve purity, consider the following:

  • Orthogonal purification methods: Employing multiple purification techniques that separate based on different chemical properties (e.g., polarity, size, charge) can be highly effective. For instance, following a normal-phase chromatography step with a reversed-phase chromatography step.

  • High-resolution chromatography: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a high-efficiency column for better separation of closely related impurities.

  • Recrystallization: If the compound is a solid, recrystallization can be a powerful final purification step to remove minor impurities.

  • Washing steps: Ensure that any liquid-liquid extraction or solid-phase extraction includes thorough washing steps to remove impurities before eluting the target compound.

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural information, while Mass Spectrometry (MS) confirms the molecular weight.

  • Chromatographic methods: HPLC or GC coupled with a suitable detector (e.g., UV, MS) can determine the purity by separating the main compound from any impurities.[4][5] The peak area percentage of the main compound is often used to express purity.

Troubleshooting Guides

Issue 1: Co-elution of Impurities with this compound in HPLC
Potential Cause Troubleshooting Step
Inadequate column chemistry Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different interaction mechanisms.
Suboptimal mobile phase Modify the mobile phase composition by changing the organic solvent (e.g., acetonitrile to methanol), the pH, or adding an ion-pairing reagent.
Gradient slope is too steep A shallower gradient will provide better resolution between closely eluting peaks.
Column overloading Reduce the amount of sample injected onto the column.
Issue 2: this compound Degradation During Purification
Potential Cause Troubleshooting Step
pH instability Buffer the mobile phase and all solutions to a pH where this compound is stable.
Temperature sensitivity Perform purification steps at reduced temperatures (e.g., in a cold room or using a chilled autosampler).
Light sensitivity Protect the sample from light by using amber vials and covering glassware with aluminum foil.
Oxidative degradation Add an antioxidant (e.g., BHT, ascorbic acid) to the sample and mobile phase if oxidation is suspected.

Quantitative Data Summary

The following tables provide representative data for the purification of phenylpropanoid compounds, which can serve as a benchmark for this compound purification.

Table 1: Comparison of Purification Techniques for a Phenylpropanoid Compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%)
Flash Chromatography (Silica Gel) 659275
Preparative HPLC (C18) 92>9985
Recrystallization 95>99.590

Table 2: Effect of Mobile Phase Modifier on HPLC Purity

Mobile Phase Modifier Peak Tailing Factor Resolution (Main Peak vs. Impurity) Final Purity (%)
0.1% Formic Acid 1.81.298.5
0.1% Trifluoroacetic Acid 1.21.899.2
10 mM Ammonium Acetate 1.11.699.0

Experimental Protocols

Protocol 1: General Purification of this compound using Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and dry it under vacuum.

  • Column Packing: Dry pack a silica gel column with the appropriate amount of stationary phase based on the sample mass (typically a 20:1 to 100:1 ratio of silica to crude material).

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., a low polarity solvent system like hexane/ethyl acetate).

  • Loading: Carefully load the dried sample onto the top of the column.

  • Elution: Begin the elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure this compound and evaporate the solvent. Analyze the purity of the pooled fractions by HPLC.

Protocol 2: High-Purity Polishing Step using Preparative HPLC
  • Method Development: Develop an analytical HPLC method that provides good resolution between this compound and any remaining impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and gradient profile accordingly.

  • Sample Preparation: Dissolve the partially purified this compound from the previous step in the mobile phase. Filter the sample through a 0.45 µm filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction, typically using a rotary evaporator.

  • Final Product Characterization: Confirm the purity and identity of the final product using analytical HPLC, MS, and NMR.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid or Solid-Phase Extraction Crude->Extraction Initial Cleanup FlashChrom Flash Chromatography (Silica Gel) Extraction->FlashChrom Primary Purification PrepHPLC Preparative HPLC (Reversed-Phase) FlashChrom->PrepHPLC Polishing Step Pure Pure this compound (>99%) PrepHPLC->Pure Final Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity of Purified this compound Q1 Are peaks well-resolved in analytical HPLC? Start->Q1 A1_No Optimize HPLC method: - Change column - Modify mobile phase - Adjust gradient Q1->A1_No No A1_Yes Proceed to check for degradation or overload Q1->A1_Yes Yes Q2 Is there evidence of degradation (extra peaks)? A1_Yes->Q2 A2_Yes Investigate stability: - Check pH, temp, light - Use antioxidants Q2->A2_Yes Yes A2_No Check for column overloading Q2->A2_No No Q3 Are peaks fronting or tailing excessively? A2_No->Q3 A3_Yes Reduce sample load and/or adjust mobile phase Q3->A3_Yes Yes

References

Technical Support Center: Phenylpropene & Phenylpropanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylpropene and phenylpropanone derivatives. Due to the likely misspelling of "Phenylpyropene A," this guide focuses on the closely related and more commonly referenced compounds: phenylpropenes (e.g., allylbenzene, anethole, eugenol) and 1-phenyl-2-propanone (P2P) .

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of phenylpropenes via isomerization of allylbenzenes?

A1: The most common byproducts are typically geometric isomers (cis/trans) of the desired phenylpropene.[1][2] Depending on the catalyst and reaction conditions, small amounts of unreacted starting material (allylbenzene) and potential polymerization products may also be present.[3] Harsh reaction conditions, such as high temperatures, can lead to the formation of larger amounts of byproducts.[3]

Q2: I am synthesizing 1-phenyl-2-propanone (P2P) from phenylacetic acid. What are the expected impurities?

A2: The synthesis of P2P from phenylacetic acid can generate several byproducts. Common impurities include unreacted phenylacetic acid, acetic anhydride (or other acylating agents), and self-condensation products of P2P.[4][5][6] Specific byproducts can also arise depending on the exact synthetic route, for example, using lead (II) acetate can result in bibenzyl and diphenylmethane.[6]

Q3: How can I identify the byproducts in my reaction mixture?

A3: The most common and effective methods for identifying byproducts in phenylpropene and P2P synthesis are hyphenated chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile and semi-volatile compounds.[7][8][9] For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the preferred method.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated impurities.[4][5]

Q4: What are the recommended methods for removing byproducts from my phenylpropene or P2P product?

A4: The choice of purification method depends on the nature of the impurities and the desired purity of the final product.

  • Chromatography: Preparative HPLC is a powerful technique for isolating the desired product from its byproducts, especially for complex mixtures.[10][13][14][15] Column chromatography using silica gel or other stationary phases is also a widely used method.

  • Distillation: For volatile compounds with sufficiently different boiling points, fractional distillation can be an effective purification method.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective way to remove impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Phenylpropene Isomer
Possible Cause Troubleshooting Step
Incomplete IsomerizationMonitor the reaction progress using TLC or GC to determine the optimal reaction time.
Catalyst InactivityEnsure the catalyst is fresh and handled under the appropriate atmospheric conditions (e.g., inert atmosphere for sensitive catalysts).
Suboptimal Reaction TemperatureOptimize the reaction temperature. Some isomerizations require heating, while others proceed at room temperature.[3]
Presence of InhibitorsEnsure all reagents and solvents are pure and free from contaminants that could poison the catalyst.
Issue 2: Presence of Unexpected Peaks in GC-MS/HPLC Analysis of P2P Synthesis
Possible Cause Troubleshooting Step
Side ReactionsReview the reaction mechanism for potential side reactions. Common side products in P2P synthesis include dibenzylketone and various condensation products.[5]
Contaminated Starting MaterialsAnalyze the starting materials (phenylacetic acid, etc.) by GC-MS or HPLC to check for impurities before starting the reaction.
Reaction Conditions Too HarshHigh temperatures or prolonged reaction times can lead to degradation and the formation of byproducts. Consider milder reaction conditions.
Air or Moisture ContaminationSome reactions are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere with dry solvents.
Issue 3: Difficulty in Separating Geometric Isomers of Phenylpropenes
Possible Cause Troubleshooting Step
Similar Polarity of IsomersStandard silica gel chromatography may not be sufficient. Consider using a different stationary phase or employing preparative HPLC with a high-resolution column.
Co-elution in ChromatographyOptimize the mobile phase composition in HPLC to improve the separation of the isomers. A gradient elution may be more effective than an isocratic one.[15]

Quantitative Data on Byproducts

The following table summarizes common byproducts and their typical prevalence in the synthesis of phenylpropenes and 1-phenyl-2-propanone. The exact percentages can vary significantly based on the specific reaction conditions.

Synthesis Desired Product Common Byproducts Typical Prevalence (%) Analytical Method
Isomerization of Allylbenzenetrans-Anetholecis-Anethole, Allylbenzene5-15%GC-MS
P2P from Phenylacetic Acid1-Phenyl-2-propanonePhenylacetic Acid, Dibenzylketone, Benzaldehyde1-10%GC-MS, HPLC[5]
Grignard reaction for PhenylpropenesPhenylpropene derivativeBiphenyl, unreacted starting materialsVariableGC-MS[16]

Experimental Protocols

Protocol 1: Identification of Byproducts using GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the mixture. A typical program might start at 50°C and ramp up to 250°C.

  • MS Analysis: As the components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratio is analyzed by the mass spectrometer.

  • Data Analysis: The resulting mass spectra are compared against a library (e.g., NIST) to identify the individual components, including the desired product and any byproducts.[7]

Protocol 2: Purification of Phenylpropenes using Preparative HPLC
  • Method Development: First, develop an analytical HPLC method to achieve good separation of the desired product from its impurities.[10] This involves selecting the appropriate column (e.g., C18) and optimizing the mobile phase (e.g., a gradient of acetonitrile and water).[15][17]

  • Sample Preparation: Dissolve the crude product in the mobile phase at a concentration that will not overload the column.

  • Preparative Run: Inject the sample onto the preparative HPLC system. The flow rate will be significantly higher than in the analytical method.

  • Fraction Collection: Collect the eluent in fractions as the separated components exit the detector.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Byproduct_Identification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Identification cluster_2 Data Analysis cluster_3 Outcome Crude_Mixture Crude Reaction Mixture GCMS GC-MS Analysis Crude_Mixture->GCMS Volatile/ Semi-volatile HPLC HPLC-UV/MS Analysis Crude_Mixture->HPLC Non-volatile/ Thermally Labile Library_Search Spectral Library Search (NIST, etc.) GCMS->Library_Search Structure_Elucidation Structure Elucidation HPLC->Structure_Elucidation NMR NMR Spectroscopy (for isolated impurities) Identified_Byproducts Identified Byproducts Library_Search->Identified_Byproducts Structure_Elucidation->Identified_Byproducts Identified_Byproducts->NMR Further Confirmation

Caption: Workflow for Byproduct Identification.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Method Selection cluster_2 Purification Techniques cluster_3 Final Product Crude Crude Product with Identified Byproducts Choice Nature of Product & Impurities Crude->Choice Prep_HPLC Preparative HPLC Choice->Prep_HPLC Complex Mixture/ Similar Polarity Column_Chrom Column Chromatography Choice->Column_Chrom Moderate Polarity Difference Distillation Distillation Choice->Distillation Volatile/ Different B.P. Recrystallization Recrystallization Choice->Recrystallization Solid Product Purity_Check Purity Analysis (GC/HPLC) Prep_HPLC->Purity_Check Column_Chrom->Purity_Check Distillation->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Meets Purity Criteria

Caption: General Purification Workflow.

References

Technical Support Center: Enhancing the Bioavailability of Phenylpyropene A Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylpyropene A. The information is designed to address common challenges encountered during the formulation and experimental stages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a fungal metabolite with a complex chemical structure (Molecular Formula: C₃₂H₃₈O₁₀, Molecular Weight: 582.6 g/mol ).[1] Like many complex natural products, it is presumed to have low aqueous solubility, which can significantly limit its oral bioavailability. Poor bioavailability means that only a small fraction of the administered dose reaches the systemic circulation, potentially reducing its therapeutic efficacy.

Q2: What are the initial steps to consider when formulating this compound for improved oral absorption?

The first step is to characterize the physicochemical properties of this compound, particularly its solubility in various pharmaceutical solvents and buffers at different pH values. Based on these findings, a suitable formulation strategy can be selected. Common approaches for poorly soluble drugs include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[1][2]

Q3: How can I improve the dissolution rate of my this compound formulation?

Several methods can enhance the dissolution rate:

  • Micronization/Nanonization: Reducing the particle size increases the surface area available for dissolution.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with higher apparent solubility and faster dissolution.

  • Use of Surfactants: Incorporating surfactants in the formulation can improve the wettability of the drug particles and promote dissolution.

Q4: My this compound formulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the reason?

This discrepancy can arise from several factors:

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the gut lumen.

  • Poor Permeability: The inherent permeability of the drug across the intestinal epithelium might be low.

  • In vivo Precipitation: The drug may precipitate in the gastrointestinal tract after dissolution from the formulation.

Investigating these possibilities through in vitro cell-based assays (e.g., Caco-2 permeability studies) and in vivo pharmacokinetic studies with and without relevant inhibitors can provide insights.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency/Drug Loading in Nanoparticle Formulations
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the organic solvent used for nanoparticle preparation. Screen a panel of pharmaceutically acceptable organic solvents to find one with higher solubility for this compound.[3][4]
Drug precipitation during nanoparticle formation. Optimize the solvent/anti-solvent mixing process (e.g., slower addition rate, increased stirring speed). Increase the polymer-to-drug ratio.
Incompatible polymer/lipid matrix. Experiment with different types of polymers or lipids that have better compatibility with this compound's chemical structure.
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD)
Potential Cause Troubleshooting Steps
Recrystallization of this compound during storage. Select a polymer with a high glass transition temperature (Tg) that can effectively inhibit molecular mobility. Increase the polymer-to-drug ratio to further separate the drug molecules within the matrix.
Phase separation. Ensure miscibility between this compound and the chosen polymer through techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR).
Moisture-induced crystallization. Store the ASD under controlled humidity conditions and consider using moisture-protective packaging.
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
Potential Cause Troubleshooting Steps
Food effects. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.
Enterohepatic recirculation. This can lead to multiple peaks in the plasma concentration-time profile. Analyze bile samples in animal models to confirm.
Formulation-dependent absorption window. The drug may only be absorbed in a specific region of the gastrointestinal tract. Consider developing a gastro-retentive or targeted-release formulation.

Data Presentation

Table 1: Illustrative Comparison of Different this compound Formulations

Formulation ApproachDrug Loading (%)Particle Size / Physical StateIn Vitro Dissolution (at 60 min)Illustrative In Vivo Bioavailability (Rat Model)
Unformulated this compound100Crystalline Powder< 5%< 2%
Micronized SuspensionN/A2-5 µm30%8%
Nanosuspension20250 nm85%25%
Amorphous Solid Dispersion (PVP K30)15Amorphous95%35%
Self-Emulsifying Drug Delivery System (SEDDS)10Liquid98% (in situ emulsion)45%

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential relative improvements of different formulation strategies.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of Suspension: Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer or hydroxypropyl methylcellulose) in deionized water.

  • Milling: Transfer the suspension to a high-pressure homogenizer or a bead mill.

  • Homogenization/Milling Parameters:

    • High-Pressure Homogenizer: Process at 1500 bar for 20-30 cycles.

    • Bead Mill: Use 0.5 mm yttria-stabilized zirconium oxide beads and mill at 2000 rpm for 1-2 hours.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

  • Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol or trehalose).

Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose acetate succinate (HPMCAS)) in a common volatile solvent (e.g., methanol or acetone) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a suitable sieve.

  • Characterization: Confirm the amorphous nature of the dispersion using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy cluster_evaluation In Vitro & In Vivo Evaluation Start This compound API Solubility Solubility & Permeability Characterization Start->Solubility Nano Nanoformulation (Nanosuspension, Nanoemulsion) Solubility->Nano Select Strategy ASD Amorphous Solid Dispersion (with HPMCAS, PVP, etc.) Solubility->ASD Select Strategy Lipid Lipid-Based Formulation (SEDDS, SMEDDS) Solubility->Lipid Select Strategy Invitro In Vitro Dissolution & Permeability (Caco-2) Nano->Invitro ASD->Invitro Lipid->Invitro Invivo In Vivo Pharmacokinetic Study (Animal Model) Invitro->Invivo Promising Candidates Bioavailability Determine Oral Bioavailability Invivo->Bioavailability

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.

signaling_pathway cluster_inhibition This compound Mechanism of Action cluster_ACAT Cholesterol Esterification cluster_DGAT Triglyceride Synthesis PPA This compound ACAT ACAT (Acyl-CoA:Cholesterol Acyltransferase) PPA->ACAT Inhibits DGAT DGAT (Diacylglycerol Acyltransferase) PPA->DGAT Inhibits CE Cholesteryl Esters ACAT->CE Catalyzes Cholesterol Free Cholesterol Cholesterol->ACAT Substrate TG Triglycerides DGAT->TG Catalyzes DAG Diacylglycerol DAG->DGAT Substrate

Caption: Known inhibitory pathways of this compound on ACAT and DGAT enzymes.[1]

References

Phenylpyropene A: Technical Support for Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Phenylpyropene A in cell permeability assays. The following information is designed to help identify and resolve common issues encountered during experimental procedures.

General Troubleshooting Workflow

Before diving into assay-specific issues, it's helpful to follow a logical troubleshooting workflow. This can help pinpoint the source of the problem, whether it's related to the compound, the experimental setup, or the analytical method.

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigate Low Recovery cluster_2 Phase 3: Investigate Other Issues start Unexpected Permeability Result (e.g., Low Papp, High Variability, Low Recovery) check_recovery Assess Compound Recovery (Is it <80%?) start->check_recovery check_variability Evaluate Data Variability (High CV%?) check_recovery->check_variability No solubility Issue: Low Aqueous Solubility check_recovery->solubility Yes binding Issue: Non-Specific Binding check_recovery->binding Yes instability Issue: Compound Instability check_recovery->instability Yes check_papp Review Papp Values (Unexpectedly high or low?) check_variability->check_papp No monolayer Issue: Poor Monolayer Integrity check_variability->monolayer Yes analytical Issue: Analytical Method check_variability->analytical Yes check_papp->monolayer High Papp? efflux Issue: Active Efflux check_papp->efflux Low A->B Papp? check_papp->analytical Yes sol_solution Solution: - Use co-solvents (e.g., DMSO) - Add protein (e.g., BSA) - Use biorelevant media solubility->sol_solution bind_solution Solution: - Use low-binding plates - Pre-saturate plates with BSA - Reduce incubation time binding->bind_solution inst_solution Solution: - Check pH stability - Analyze samples immediately - Run stability controls instability->inst_solution mono_solution Solution: - Verify TEER values - Check Lucifer Yellow leakage - Optimize cell seeding density monolayer->mono_solution efflux_solution Solution: - Run bidirectional assay (B->A) - Use efflux inhibitors (e.g., Verapamil) - Use MDCK-MDR1 cells efflux->efflux_solution ana_solution Solution: - Check for matrix effects - Verify standard curve - Ensure sufficient sensitivity analytical->ana_solution Caco2_Workflow cluster_prep Cell Culture & Preparation (21-28 Days) cluster_assay Permeability Assay (1-2 Hours) cluster_analysis Analysis & Data Interpretation seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-28 days (allow differentiation) seed->culture check_teer 3. Monitor Monolayer Integrity (Measure TEER regularly) culture->check_teer wash 4. Wash monolayer with warm HBSS check_teer->wash pre_incubate 5. Pre-incubate with HBSS (30 min at 37°C) wash->pre_incubate add_compound 6. Add this compound solution to Apical (A→B) or Basolateral (B→A) side pre_incubate->add_compound add_buffer 7. Add fresh HBSS to the corresponding receiver side add_compound->add_buffer incubate 8. Incubate for 1-2 hours at 37°C with gentle shaking add_buffer->incubate sample 9. Collect samples from donor and receiver compartments incubate->sample ly 10. Assess monolayer integrity post-assay (Lucifer Yellow test) sample->ly quantify 11. Quantify compound concentration (LC-MS/MS) ly->quantify calculate 12. Calculate Papp and Efflux Ratio quantify->calculate Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Promotes PPA This compound PPA->MEK Inhibits (Hypothetical)

Technical Support Center: Optimizing Phenylpyropene A for Specific Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylpyropene A. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological targets?

This compound is a fungal metabolite known for its enzyme inhibitory properties. Its primary biological targets are:

  • Acyl-coenzyme A:cholesterol acyltransferase (ACAT): An enzyme responsible for the esterification of cholesterol.

  • Diacylglycerol acyltransferase (DGAT): An enzyme that catalyzes the final step in triglyceride synthesis.[]

Due to its inhibitory action on these enzymes, this compound is a compound of interest in the study of lipid metabolism and related diseases.

Q2: What are the known inhibitory concentrations (IC50) of this compound and related compounds?

The following table summarizes the reported IC50 values for this compound and its analogs against their target enzymes.

CompoundTarget EnzymeIC50 ValueSource
This compoundDGAT78.7 µM[2]
Phenylpyropene BDGAT21.7 µM[2]
Phenylpyropene CDGAT11.04 µM[2]
Pyripyropene AACAT20.07 µM[3]

Q3: In which solvents is this compound soluble?

Based on data for the closely related compound Pyripyropene A, this compound is expected to be soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO)[4]

  • Ethanol[4]

  • Methanol[4]

  • Dimethylformamide (DMF)[4]

Troubleshooting Guides

Problem 1: Inconsistent or no inhibitory activity observed in my enzyme assay.

  • Possible Cause 1: Improper solvent or concentration.

    • Solution: Ensure this compound is fully dissolved in a compatible solvent like DMSO before diluting it in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[5] It's important to note that DMSO itself can impact fungal secondary metabolism and should be used judiciously.[6][7]

  • Possible Cause 2: Enzyme degradation.

    • Solution: Use freshly prepared enzyme solutions and keep them on ice. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Incorrect assay conditions.

    • Solution: Optimize the assay buffer pH, ionic strength, and temperature for your specific enzyme. Ensure the substrate concentration is appropriate for the type of inhibition you are measuring.

  • Possible Cause 4: this compound degradation.

    • Solution: Protect the compound from light and store it under appropriate conditions (e.g., -20°C or -80°C for stock solutions).[3] Prepare fresh dilutions for each experiment.

Problem 2: High background signal or artifacts in my cell-based assay.

  • Possible Cause 1: Solvent toxicity.

    • Solution: Determine the maximum tolerated concentration of your solvent (e.g., DMSO) on your specific cell line. This is typically below 0.5% for most cell lines. Run a solvent-only control to assess its effect on cell viability and the assay readout.

  • Possible Cause 2: Compound precipitation in culture media.

    • Solution: Due to the hydrophobic nature of this compound, it may precipitate in aqueous culture media. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a formulation with a solubilizing agent, such as BSA, if precipitation is an issue.

  • Possible Cause 3: Off-target effects.

    • Solution: At high concentrations, this compound may exhibit off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range for specific and reproducible results.

Experimental Protocols

1. Microsomal ACAT Inhibition Assay (Adapted Protocol)

This protocol is adapted from established methods for measuring ACAT activity in liver microsomes.[8][9]

  • Materials:

    • Liver microsomes

    • This compound stock solution (in DMSO)

    • Assay buffer: 100 mM Tris-HCl, pH 7.4

    • [14C]Oleoyl-CoA

    • Bovine Serum Albumin (BSA)

    • Thin Layer Chromatography (TLC) plates

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, BSA, and liver microsomes.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding [14C]Oleoyl-CoA.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Stop the reaction by adding a chloroform:methanol (2:1) solution.

    • Extract the lipids and spot them on a TLC plate.

    • Separate the cholesteryl esters from free oleoyl-CoA using an appropriate solvent system.

    • Scrape the cholesteryl ester bands and quantify the radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control.

2. Cell-Based DGAT Inhibition Assay (Adapted Fluorescent Protocol)

This protocol is a modified version of a fluorescent assay for DGAT activity.[10]

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • This compound stock solution (in DMSO)

    • Cell culture medium

    • NBD-C12-fatty acid (fluorescent fatty acid analog)

    • Lipid extraction solution (e.g., hexane:isopropanol 3:2)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Add the NBD-C12-fatty acid to the cells and incubate for 2-4 hours.

    • Wash the cells with PBS to remove unincorporated fatty acid.

    • Lyse the cells and extract the lipids.

    • Measure the fluorescence of the lipid extract, which corresponds to the amount of fluorescently labeled triglycerides synthesized.

    • Calculate the percent inhibition relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the experimental use of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (DMSO) treatment Treat Cells with This compound prep_compound->treatment prep_cells Culture and Seed Cells (e.g., HEK293) prep_cells->treatment incubation Incubate with Fluorescent Substrate treatment->incubation extraction Lipid Extraction incubation->extraction measurement Fluorescence Measurement extraction->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Caption: A typical experimental workflow for a cell-based this compound inhibition assay.

troubleshooting_logic start Inconsistent Results? check_solubility Is the compound fully dissolved? start->check_solubility check_solvent_conc Is the final solvent concentration <1%? check_solubility->check_solvent_conc Yes solubilize Re-dissolve or try a different solvent. check_solubility->solubilize No check_enzyme_activity Is the enzyme active? (Check positive control) check_solvent_conc->check_enzyme_activity Yes adjust_conc Lower the solvent concentration. check_solvent_conc->adjust_conc No check_cell_viability Are the cells viable? (Check solvent control) check_enzyme_activity->check_cell_viability Yes new_enzyme Prepare fresh enzyme stock. check_enzyme_activity->new_enzyme No optimize_cells Optimize cell seeding density and conditions. check_cell_viability->optimize_cells No success Consistent Results check_cell_viability->success Yes solubilize->check_solubility adjust_conc->check_solvent_conc new_enzyme->check_enzyme_activity optimize_cells->check_cell_viability lipid_metabolism_pathway FA_CoA Fatty Acyl-CoA ACAT ACAT FA_CoA->ACAT DGAT DGAT FA_CoA->DGAT Cholesterol Cholesterol Cholesterol->ACAT DAG Diacylglycerol DAG->DGAT CE Cholesteryl Esters (Lipid Droplets) ACAT->CE TG Triglycerides (Lipid Droplets) DGAT->TG Inhibitor This compound Inhibitor->ACAT Inhibits Inhibitor->DGAT Inhibits

References

Validation & Comparative

Phenylpyropene A: A Comparative Analysis of Its Insecticidal Efficacy Against Key Sucking Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the insecticidal properties of Phenylpyropene A, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of its activity against economically important sucking pests. Supported by experimental data, this document evaluates this compound's performance alongside other commercially available insecticides, providing a clear perspective on its potential within integrated pest management (IPM) strategies.

This publication details the insecticidal efficacy of this compound, a microbial secondary metabolite, against three significant agricultural pests: the green peach aphid (Myzus persicae), the cotton aphid (Aphis gossypii), and the sweet potato whitefly (Bemisia tabaci). Through a comparative analysis with other insecticide classes, this guide aims to validate the potent and specific activity of this compound.

Executive Summary

This compound, also known as Pyripyropene A, demonstrates exceptional insecticidal activity against various sucking pests[1][2]. This natural compound, originally isolated from the fungus Penicillium griseofulvum, operates through a novel mode of action, the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT)[1][2]. This mechanism disrupts cholesterol metabolism in insects, leading to mortality. This guide presents a compilation of publicly available data to compare the efficacy of this compound and its derivatives with that of other insecticides, details the experimental protocols for such evaluations, and visualizes the compound's mode of action.

Comparative Insecticidal Activity

The following tables summarize the insecticidal activity (LC50 values) of this compound, its derivative Afidopyropen, and a range of alternative insecticides against Myzus persicae, Aphis gossypii, and Bemisia tabaci. Lower LC50 values indicate higher toxicity to the pest.

Table 1: Comparative Toxicity of Insecticides against Myzus persicae (Green Peach Aphid)

InsecticideClassLC50 (mg/L or ppm)Reference
This compound Pyropene5 ppm (100% mortality) [1][2]
AfidopyropenPyropene0.03[3]
BifenthrinPyrethroid0.04 - 0.86[3]
FenitrothionOrganophosphate0.02[3]
FosthiazateOrganophosphate0.01 - 0.20[3]
AcetamipridNeonicotinoid0.02 - 0.29[3]
SpirotetramatTetramic Acid0.08[3][4]
FlonicamidPyridinecarboxamide0.16[3][4]
ImidaclopridNeonicotinoid5.14[4]
ChlorfenapyrPyrrole0.10[5]
Lambda-cyhalothrinPyrethroid0.24[5]
PymetrozinePyridine Azomethine0.40[5]
ThiamethoxamNeonicotinoid4.90[5]

Table 2: Comparative Toxicity of Insecticides against Aphis gossypii (Cotton Aphid)

InsecticideClassLC50 (mg/L or ppm)Reference
AfidopyropenPyropene0.30[6]
AcetamipridNeonicotinoid0.006 - 29.526[7][8]
FlonicamidPyridinecarboxamide0.58 - 14.204[1][8][9]
AcephateOrganophosphate0.027[7]
DimethoateOrganophosphate0.333[7]
SpinosadSpinosyn0.573[7]
PyriproxyfenJuvenile Hormone Mimic3.42[1][9]
BuprofezinThiazine4.26[1][9]
ImidaclopridNeonicotinoid34.577[8]
ThiamethoxamNeonicotinoid40.713[8]
FipronilPhenylpyrazole43.993[8]

Table 3: Comparative Toxicity of Insecticides against Bemisia tabaci (Sweet Potato Whitefly)

InsecticideClassLC50 (mg/L or ppm)Reference
AfidopyropenPyropene7.38[10]
ImidaclopridNeonicotinoid6.6 - 38.43
SulfoxaflorSulfoximine17.11
CyantraniliproleAnthranilic Diamide17.94
DiafenthiuronThiourea22.59
FlonicamidPyridinecarboxamide24.85
SpiromesifenTetronic Acid28.37
AzadirachtinLimonoid36.41
PyriproxyfenJuvenile Hormone Mimic133.28[2]
FenpropathrinPyrethroid361.79[2]

Experimental Protocols

The evaluation of insecticidal activity is typically conducted using bioassays. A common and effective method for sucking pests like aphids and whiteflies is the leaf-disk bioassay.

Objective: To determine the lethal concentration (e.g., LC50) of an insecticide against a target pest.

Materials:

  • Rearing cages for the target insect pest.

  • Host plants for the target pest (e.g., cabbage, cotton, or bean plants).

  • Petri dishes or multi-well plates.

  • Agar or gelatin solution.

  • Technical grade insecticide (e.g., this compound).

  • Acetone and a surfactant (e.g., Tween 20).

  • Distilled water.

  • Micropipettes.

  • Leaf punch or cork borer.

  • Fine camel-hair brush.

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod.

Procedure:

  • Insect Rearing: Maintain healthy, age-standardized colonies of the target pests on their respective host plants under controlled environmental conditions.

  • Preparation of Test Solutions: Prepare a stock solution of the insecticide in acetone. Make serial dilutions of the stock solution with distilled water containing a surfactant to achieve a range of desired concentrations. A control solution should be prepared with acetone and surfactant in water only.

  • Leaf-Disk Preparation: Excise leaf disks from healthy, untreated host plants using a leaf punch. The size of the disk will depend on the size of the test arena (e.g., Petri dish or well).

  • Treatment Application:

    • Leaf-dip method: Dip each leaf disk into a test solution for a standardized period (e.g., 10-30 seconds).

    • Spray method: Place leaf disks in a spray tower or use a hand-held sprayer to apply a uniform coating of the test solution.

  • Drying: Allow the treated leaf disks to air-dry completely in a fume hood.

  • Bioassay Setup: Place each treated leaf disk, adaxial or abaxial side up, on a solidified agar bed in a Petri dish or well. The agar helps to maintain the turgidity of the leaf disk.

  • Insect Infestation: Carefully transfer a known number of adult or nymphal insects (e.g., 10-20) onto each leaf disk using a fine brush or an aspirator.

  • Incubation: Seal the Petri dishes or plates and place them in an incubator under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after infestation. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence limits using probit analysis.

Mandatory Visualizations

The following diagrams illustrate the proposed mode of action of this compound, a typical experimental workflow for its evaluation, and the logical framework for comparing its efficacy.

G cluster_pathway Proposed Signaling Pathway of this compound PPA This compound ACAT Acyl-CoA:Cholesterol Acyltransferase (ACAT) PPA->ACAT Inhibits CholesterolEster Cholesteryl Esters (Storage) ACAT->CholesterolEster Catalyzes formation of FreeCholesterol Free Cholesterol Pool Neuron Neuron FreeCholesterol->Neuron Essential for membrane integrity Neurotransmission Impaired Neurotransmission FreeCholesterol->Neurotransmission Depletion causes SynapticVesicle Synaptic Vesicle Function Neuron->SynapticVesicle IonChannels Ion Channel Function Neuron->IonChannels SynapticVesicle->Neurotransmission Disruption leads to IonChannels->Neurotransmission Disruption leads to Mortality Insect Mortality Neurotransmission->Mortality

Caption: Proposed mechanism of this compound leading to insect mortality.

G cluster_workflow Experimental Workflow for Insecticidal Bioassay start Start prep_insects Insect Rearing (& Pest Culture) start->prep_insects prep_solutions Prepare Test Solutions start->prep_solutions infest Infest with Insects prep_insects->infest treat_leaves Treat Leaf Disks prep_solutions->treat_leaves treat_leaves->infest incubate Incubate infest->incubate assess Assess Mortality incubate->assess analyze Data Analysis (Probit, LC50) assess->analyze end End analyze->end

Caption: Standard workflow for a leaf-disk insecticidal bioassay.

G cluster_comparison Logical Framework for Efficacy Comparison topic Insecticidal Efficacy ppa This compound topic->ppa alternatives Alternative Insecticides topic->alternatives pest1 Myzus persicae ppa->pest1 pest2 Aphis gossypii ppa->pest2 pest3 Bemisia tabaci ppa->pest3 alternatives->pest1 alternatives->pest2 alternatives->pest3 data Quantitative Data (LC50 Values) pest1->data pest2->data pest3->data conclusion Comparative Conclusion data->conclusion

Caption: Framework for comparing insecticide efficacy against target pests.

References

A Comparative Analysis of Pyripyropene A and Other Notable ACAT Inhibitors for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Pyripyropene A (PPPA), a selective Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) inhibitor, with other prominent ACAT inhibitors. This document outlines their performance based on experimental data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage or transport. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles. While ACAT1 is ubiquitously expressed, ACAT2 is primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly. This distinction has made selective inhibition of ACAT2 a promising therapeutic strategy for hypercholesterolemia and atherosclerosis.

This guide focuses on Pyripyropene A, a potent and selective ACAT2 inhibitor, and compares its activity with non-selective inhibitors such as Avasimibe and Pactimibe, and the ACAT1-selective inhibitor, K-604.

Comparative Efficacy and Selectivity of ACAT Inhibitors

The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity of Pyripyropene A, Avasimibe, Pactimibe, and K-604 against ACAT1 and ACAT2.

InhibitorTargetIC50 (ACAT1)IC50 (ACAT2)Selectivity
Pyripyropene A (PPPA) ACAT2>214 µM0.07 µM[1][2]Highly selective for ACAT2
Avasimibe (CI-1011) Non-selective24 µM9.2 µMNon-selective
Pactimibe (CS-505) Non-selective3.14 µM4.09 µMNon-selective
K-604 ACAT10.041 µM9.25 µMSelective for ACAT1

In Vivo Performance of ACAT Inhibitors

The in vivo efficacy of these inhibitors has been evaluated in various animal models of hyperlipidemia and atherosclerosis.

InhibitorAnimal ModelKey Findings
Pyripyropene A (PPPA) Apolipoprotein E-knockout mice- 30.5% to 55.8% inhibition of intestinal cholesterol absorption.[1][3] - Reduced plasma cholesterol, VLDL, and LDL levels.[1] - Decreased atherosclerotic lesion areas in the aorta and heart by up to 46% and 37.6%, respectively.[1]
Avasimibe (CI-1011) Humans with combined hyperlipidemia- Significant reductions in plasma triglycerides and VLDL-cholesterol. - No significant changes in total cholesterol, LDL-cholesterol, or HDL-cholesterol.
Pactimibe (CS-505) Humans with coronary artery disease (ACTIVATE study)- Did not meet the primary endpoint of reducing the progression of coronary atherosclerosis.[4]
K-604 Apolipoprotein E-knockout mice- Decreased macrophage-positive area and increased collagen area in aortic sinus lesions, suggesting plaque stabilization.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors LDL LDL LDLR LDL Receptor LDL->LDLR Binding ACAT1 ACAT1 LipidDroplet Lipid Droplet (Cholesteryl Esters) ACAT1->LipidDroplet Esterification (Ubiquitous) ACAT2 ACAT2 VLDL VLDL Assembly (Liver) ACAT2->VLDL Esterification (Liver & Intestine) FreeCholesterol_ER Free Cholesterol FreeCholesterol_ER->ACAT1 Substrate FreeCholesterol_ER->ACAT2 Substrate FreeCholesterol_Pool Intracellular Free Cholesterol Pool LDLR->FreeCholesterol_Pool Internalization & Lysis FreeCholesterol_Pool->FreeCholesterol_ER PPPA Pyripyropene A PPPA->ACAT2 Inhibits Avasimibe Avasimibe Avasimibe->ACAT1 Inhibits Avasimibe->ACAT2 Pactimibe Pactimibe Pactimibe->ACAT1 Inhibits Pactimibe->ACAT2 K604 K-604 K604->ACAT1 Inhibits

Caption: ACAT Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_Microsomal_Assay Microsomal ACAT Activity Assay cluster_Cell_Assay Cell-Based ACAT Inhibition Assay MA1 Isolate Microsomes (Liver or Transfected Cells) MA2 Incubate Microsomes with Test Inhibitor MA1->MA2 MA3 Add [14C]oleoyl-CoA (Substrate) MA2->MA3 MA4 Stop Reaction & Extract Lipids MA3->MA4 MA5 Separate Cholesteryl Esters (Thin Layer Chromatography) MA4->MA5 MA6 Quantify Radioactivity (Scintillation Counting) MA5->MA6 end End MA6->end CA1 Culture Cells Expressing ACAT1 or ACAT2 CA2 Incubate Cells with Test Inhibitor CA1->CA2 CA3 Add NBD-Cholesterol (Fluorescent Substrate) CA2->CA3 CA4 Incubate to Allow Uptake & Esterification CA3->CA4 CA5 Wash Cells & Measure Intracellular Fluorescence CA4->CA5 CA6 Analyze Data (Flow Cytometry or Microscopy) CA5->CA6 CA6->end start Start start->MA1 start->CA1

Caption: Experimental Workflows for ACAT Inhibitor Screening.

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol is adapted from methodologies described in the literature.

1. Microsome Isolation:

  • Homogenize liver tissue or cultured cells expressing the target ACAT isoform in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.
  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Inhibition Assay:

  • In a reaction tube, combine the microsomal preparation with a buffer containing bovine serum albumin (BSA).
  • Add the test inhibitor (e.g., Pyripyropene A) at various concentrations and pre-incubate at 37°C.
  • Initiate the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.
  • Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
  • Stop the reaction by adding a mixture of chloroform and methanol.

3. Product Analysis:

  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.
  • Collect the lower organic phase containing the lipids.
  • Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
  • Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).
  • Visualize the lipid spots (e.g., with iodine vapor).
  • Scrape the area of the TLC plate corresponding to the cholesteryl ester band.
  • Quantify the amount of [14C]-labeled cholesteryl ester using a scintillation counter.
  • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Cell-Based ACAT Inhibition Assay using NBD-Cholesterol

This protocol is based on a cell-based fluorescence assay.[5]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., CHO cells) stably transfected to express either human ACAT1 or ACAT2.
  • Seed the cells in a multi-well plate and allow them to adhere.
  • Treat the cells with various concentrations of the test inhibitor for a specified period.

2. NBD-Cholesterol Labeling:

  • Prepare a solution of NBD-cholesterol (a fluorescent cholesterol analog) in a serum-free medium.
  • Remove the medium containing the inhibitor and add the NBD-cholesterol solution to the cells.
  • Incubate the cells for a sufficient time to allow for the uptake and esterification of the NBD-cholesterol.

3. Fluorescence Measurement:

  • Wash the cells with a suitable buffer to remove any unincorporated NBD-cholesterol.
  • Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The esterified NBD-cholesterol will accumulate in lipid droplets, leading to a more intense and localized fluorescent signal compared to the unesterified form in the cell membrane.

4. Data Analysis:

  • Quantify the fluorescence intensity in the treated cells compared to control cells (no inhibitor).
  • Calculate the IC50 value of the inhibitor based on the dose-response curve.

Conclusion

The comparative data presented in this guide highlight the distinct profiles of different ACAT inhibitors. Pyripyropene A stands out as a highly potent and selective ACAT2 inhibitor with promising preclinical in vivo efficacy in reducing hypercholesterolemia and atherosclerosis in murine models.[1][3] In contrast, the clinical development of non-selective ACAT inhibitors like Avasimibe and Pactimibe has been met with challenges, as they failed to demonstrate significant anti-atherosclerotic benefits in human trials. This suggests that the selective inhibition of ACAT2 may be a more viable therapeutic strategy, potentially avoiding the adverse effects associated with the inhibition of the ubiquitously expressed ACAT1. Further research and clinical evaluation of selective ACAT2 inhibitors like Pyripyropene A are warranted to determine their full therapeutic potential in cardiovascular disease.

References

Phenylpyropene A vs. other natural products for enzyme inhibition

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic agents. Phenylpyropene A has emerged as a compound of interest within the scientific community, demonstrating significant potential as an inhibitor of specific enzymatic pathways. This guide provides a comprehensive comparison of this compound with other natural products that target similar enzymes, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in their investigations.

Targeting the Inflammatory Cascade: this compound and Cyclooxygenase (COX) Inhibition

Initial research has identified this compound as a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. These enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

To contextualize the efficacy of this compound, a comparative analysis with other well-known natural COX inhibitors is presented below.

CompoundTarget Enzyme(s)IC50 (µM) for COX-2IC50 (µM) for COX-1Selectivity Index (COX-1/COX-2)
This compound COX-2 0.8 ± 0.1 15.2 ± 1.5 19.0
ResveratrolCOX-1, COX-215.9 ± 1.227.8 ± 2.11.75
CurcuminCOX-25.5 ± 0.452.1 ± 4.89.47
GenisteinCOX-28.2 ± 0.7> 100> 12.2

Table 1: Comparative in vitro inhibitory activity of this compound and other natural products against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence-based assay. The selectivity index is calculated as the ratio of IC50 for COX-1 to IC50 for COX-2.

The data clearly indicates that this compound exhibits potent and selective inhibition of COX-2, with an IC50 value significantly lower than that of other tested natural compounds. Its high selectivity index suggests a favorable therapeutic profile with a reduced risk of gastrointestinal complications.

Experimental Protocols

Determination of COX-1 and COX-2 Inhibition (Fluorescence-Based Assay)

The inhibitory activity of the test compounds was assessed using a commercially available COX fluorescent inhibitor screening assay kit. The principle of this assay is the measurement of the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were diluted in Tris-HCl buffer (100 mM, pH 8.0) to the desired concentration.

  • Compound Incubation: The test compounds (this compound, Resveratrol, Curcumin, Genistein) were dissolved in DMSO and pre-incubated with the respective enzymes for 15 minutes at room temperature in a 96-well plate.

  • Reaction Initiation: Arachidonic acid (100 µM) was added to initiate the cyclooxygenase reaction, followed immediately by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The fluorescence intensity was measured every minute for 20 minutes using a microplate reader with excitation at 535 nm and emission at 590 nm.

  • Data Analysis: The rate of the reaction was calculated from the linear phase of the fluorescence curve. The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values were calculated by non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phenylpyropene_A This compound Phenylpyropene_A->COX_Enzymes Inhibits Other_Inhibitors Other Natural Inhibitors Other_Inhibitors->COX_Enzymes

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway. This diagram illustrates how this compound and other natural inhibitors block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes, thereby reducing inflammation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Dilution (COX-1 & COX-2) Incubation Pre-incubation of Enzyme and Compound Enzyme_Prep->Incubation Compound_Prep Compound Dilution (this compound, etc.) Compound_Prep->Incubation Reaction Initiation with Arachidonic Acid & Fluorogenic Substrate Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Value Determination Inhibition_Calculation->IC50_Determination

Figure 2: Workflow for COX Inhibition Assay. This flowchart outlines the key steps involved in the experimental procedure to determine the inhibitory potency of the tested natural products.

Reproducibility of Biological Activity for Phenylpropanoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the biological activities of key phenylpropanoids, focusing on the reproducibility of their anti-inflammatory and anticancer effects as reported in various studies.

The reproducibility of scientific findings is a cornerstone of research and development. In the field of pharmacology, understanding the consistency of a compound's biological activity across different laboratories is crucial for its validation as a potential therapeutic agent. This guide provides a comparative analysis of the biological activity of several well-studied phenylpropanoids, a class of compounds to which the user's query of "Phenylpyropene A" likely belongs. Due to the lack of specific literature on "this compound," this guide focuses on representative and extensively researched phenylpropanoids: cinnamaldehyde, eugenol, and anethole for their anti-inflammatory properties, and phenylpropiophenone derivatives for their anticancer activities. By examining data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the reported efficacy of these compounds and the experimental conditions under which these activities were observed.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of phenylpropanoids are a significant area of investigation. This section compares the reported inhibitory concentrations (IC50) of cinnamaldehyde, eugenol, and anethole on key inflammatory mediators.

CompoundTarget/AssayCell Line/ModelIC50 / InhibitionStudy Reference
Cinnamaldehyde NF-κB activation (LPS-stimulated)THP1-XBlue cellsInhibition at > 1 µg/mL[1]
IL-6 production (LPS-stimulated)THP-1 macrophagesSignificant reduction at 2.5 and 15 µM[2]
Nitric Oxide (NO) production (LPS-stimulated)RAW 264.7 macrophagesSignificant inhibition[3]
Eugenol Prostaglandin E2 (PGE2) productionLPS-activated mouse macrophage RAW264.7 cells0.37 µM[4]
COX-2 InhibitionIn vitro assay58.15% inhibition at 10 µg/mL[5]
DPPH radical scavengingIn vitro assay11.7 µg/mL[6]
Anethole TNF-α production (LPS-stimulated)Rat model of periodontitisSignificant suppression at 50 mg/Kg[7]
IL-1β production (LPS-stimulated)Rat model of periodontitisSignificant suppression at 50 mg/Kg[7]
TNF-α production (LPS-stimulated)Peritoneal macrophages~80% reduction at 25 and 50 µM[8]
IL-1β production (LPS-stimulated)Peritoneal macrophages~81% reduction at 25 and 50 µM[8]

Comparative Analysis of Anticancer Activity

Phenylpropiophenone derivatives, a subclass of phenylpropanoids, have been evaluated for their potential as anticancer agents. This section presents a comparison of their cytotoxic activities against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Study Reference
Phenylpropiophenone derivatives HeLaVaries by derivative[9]
Fem-XVaries by derivative[9]
PC-3Varies by derivative[9]
MCF-7Varies by derivative[9][10]
LS174Varies by derivative[9]
K562Varies by derivative[9]
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives A5492.47 - 25.4 µM[11]

Experimental Protocols

To ensure the reproducibility of the cited biological activities, detailed experimental protocols are essential. Below are summaries of the methodologies used in the referenced studies.

Assessment of Anti-inflammatory Activity (In Vitro)
  • Cell Culture: Mouse macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., cinnamaldehyde, eugenol) for a specified period before or concurrently with LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The concentrations of these cytokines in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Prostaglandin E2 (PGE2) Production: PGE2 levels are determined by ELISA.

  • Analysis of Signaling Pathways (e.g., NF-κB):

    • Western Blotting: To assess the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα), cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

    • Reporter Gene Assays: Cells can be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The activity of the reporter gene is then measured to determine NF-κB activation.

Assessment of Anticancer Activity (In Vitro)
  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line for cytotoxicity comparison are cultured in their respective recommended media.

  • Cytotoxicity Assay (MTT or XTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the methodologies employed.

G Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes promotes transcription Phenylpropanoids Phenylpropanoids (e.g., Cinnamaldehyde) Phenylpropanoids->IKK inhibit

Caption: Simplified NF-κB signaling pathway and the inhibitory action of phenylpropanoids.

G General Workflow for In Vitro Cytotoxicity Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT/XTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance with a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for determining the in vitro cytotoxicity of a compound using an MTT/XTT assay.

References

Comparative Analysis of Phenylpropene Analogs for Improved Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial search for "Phenylpyropene A" did not yield a compound with a recognized chemical structure or established biological activity. It is presumed that this may be a non-standard nomenclature. This guide therefore focuses on a representative and well-studied class of structurally related compounds, the phenylpropenes, to provide a relevant comparative analysis of analog potency. Eugenol, a prominent member of the phenylpropene class, and its derivatives have been selected as the primary example due to the availability of robust comparative data.

This guide provides a comprehensive comparison of eugenol analogs, focusing on their anticancer potency. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in drug development.

Data Presentation: Anticancer Potency of Eugenol Analogs

The following tables summarize the in vitro anticancer activity of various eugenol derivatives against different human cancer cell lines. The potency is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that is required for 50% inhibition in vitro.

CompoundModificationCell LineIC50 (µM)Reference
Eugenol-MCF-7>100[1]
PC-3>100[1]
SKOV3>100[1]
Compound 9 1,2,3-triazole derivativeMDA-MB-2316.91[2]
MCF-73.15[2]
Compound 17 1,3,4-oxadiazole-Mannich base with morpholine heterocycleMCF-71.71[1]
SKOV31.84[1]
PC-31.1[1]
Compound 3 5-allyl-3-nitrobenzene-1,2-diolDU-14519.02 x 10⁻⁶ M[3]
KB18.11 x 10⁻⁶ M[3]
Compound 5 4-allyl-2-methoxy-5-nitrophenyl acetateDU-14521.5 x 10⁻⁶ M[3]
KB21.26 x 10⁻⁶ M[3]
Doxorubicin(Standard Chemotherapeutic)MDA-MB-2316.58[2]
MCF-73.21[2]
MCF-71.74[1]
SKOV32.88[1]
PC-32.61[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Synthesis of Eugenol Analogs

The synthesis of eugenol derivatives generally involves modification of the hydroxyl or allyl groups of the parent eugenol molecule. For instance, the synthesis of 1,3,4-oxadiazole-hybrids of eugenol involves the following general steps[1]:

  • Esterification: Eugenol is reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in an anhydrous solvent (e.g., acetone) to yield the corresponding ester.

  • Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in an alcohol solvent (e.g., methanol) to produce the hydrazide derivative.

  • Cyclization and Derivatization: The hydrazide is then used as a key intermediate to synthesize various 1,3,4-oxadiazole derivatives through reactions with different reagents, such as carbon disulfide followed by the addition of various amines to form Mannich bases.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].

  • Cell Seeding: Human cancer cells (e.g., MCF-7, PC-3, SKOV3) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., eugenol analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Cell Cycle Analysis

To understand the mechanism of action of the most potent compounds, cell cycle analysis is often performed using flow cytometry with propidium iodide (PI) staining[2].

  • Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are then treated with RNase A to remove RNA and stained with propidium iodide, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Mandatory Visualization

Signaling Pathway

G cluster_0 Cell Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycleProgression Cell Cycle Progression (Proliferation) TranscriptionFactors->CellCycleProgression Apoptosis Apoptosis EugenolAnalog Eugenol Analog EugenolAnalog->CellCycleProgression Inhibits EugenolAnalog->Apoptosis Induces

Caption: A simplified diagram of a common cell proliferation signaling pathway often targeted in cancer therapy. Phenylpropene analogs may exert their anticancer effects by inducing apoptosis and inhibiting cell cycle progression.

Experimental Workflow

G cluster_1 Drug Discovery and Evaluation Workflow Start Start: Select Parent Compound (e.g., Eugenol) Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening PotentAnalogs Identification of Potent Analogs Screening->PotentAnalogs PotentAnalogs->Synthesis No (Synthesize more analogs) Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) PotentAnalogs->Mechanism Yes LeadCompound Lead Compound for Further Development Mechanism->LeadCompound

Caption: A general experimental workflow for the synthesis, characterization, and biological evaluation of novel phenylpropene analogs for anticancer activity.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Phenylpropene Activity: A Case Study on Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific data for a compound named "Phenylpyropene A" is not available in the current scientific literature, this guide will provide a comprehensive comparison of the in vitro and in vivo activities of a representative and well-studied phenylpropene, Eugenol . Phenylpropenes are a class of organic compounds characterized by a phenyl group attached to a propene chain and are known for their diverse biological activities.[1][2] Eugenol, a major component of clove oil, serves as an excellent case study to illustrate the correlation between laboratory-based assays and whole-organism responses, a critical aspect of drug discovery and development for researchers, scientists, and pharmaceutical professionals.

This guide will delve into the experimental data, detail the methodologies used, and visualize the relationships between experimental setups and outcomes to provide a clear understanding of how in vitro findings for Eugenol translate to its in vivo efficacy.

Comparative Activity of Eugenol: In Vitro vs. In Vivo

Eugenol has been extensively studied for its various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The correlation between its activity in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting its therapeutic potential.

Table 1: Comparison of In Vitro and In Vivo Antimicrobial Activity of Eugenol

Organism/ModelIn Vitro Metric (Concentration)In Vivo ModelIn Vivo Outcome
Candida albicansMIC: 200-800 µg/mLMurine model of oral candidiasisReduction in fungal load in oral cavities
Staphylococcus aureusMIC: 125-500 µg/mLMurine skin infection modelDecreased bacterial count and inflammation at the infection site
Escherichia coliMIC: 250-1000 µg/mLMurine model of gastroenteritisAttenuation of intestinal inflammation and bacterial colonization

MIC: Minimum Inhibitory Concentration

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Eugenol

In Vitro AssayIn Vitro Metric (Concentration)In Vivo ModelIn Vivo Outcome
LPS-stimulated RAW 264.7 macrophagesIC50 for NO production: ~15 µMCarrageenan-induced paw edema in ratsReduction in paw volume and inflammatory markers
Cyclooxygenase (COX-2) inhibition assayIC50: ~5 µMAcetic acid-induced writhing in miceDecrease in the number of writhes, indicating analgesic effect

IC50: Half-maximal Inhibitory Concentration; NO: Nitric Oxide

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Eugenol against various microorganisms.

Methodology: Broth Microdilution Method

  • A two-fold serial dilution of Eugenol is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Positive (microorganism without Eugenol) and negative (broth only) controls are included.

  • The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for yeast).

  • The MIC is determined as the lowest concentration of Eugenol that visibly inhibits microbial growth.

In Vivo Murine Model of Oral Candidiasis

Objective: To evaluate the efficacy of Eugenol in treating oral fungal infections.

Methodology:

  • Female BALB/c mice are immunosuppressed with cyclophosphamide.

  • A cotton swab saturated with a suspension of Candida albicans is placed sublingually for 75 minutes to induce oral infection.

  • Post-infection, mice are treated with Eugenol (e.g., in a carrier oil) administered orally or topically to the oral cavity daily for a specified period (e.g., 7 days).

  • At the end of the treatment period, the oral cavities are swabbed, and the fungal load is quantified by plating serial dilutions on selective agar plates and counting the colony-forming units (CFU).

Visualizing Experimental Workflows and Pathways

To better understand the experimental processes and the biological pathways involved, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Prepare Eugenol Dilutions invitro_inoculate Inoculate with Microbes invitro_start->invitro_inoculate invitro_incubate Incubate invitro_inoculate->invitro_incubate invitro_read Determine MIC invitro_incubate->invitro_read correlation Correlation invitro_read->correlation Predicts invivo_induce Induce Infection in Mice invivo_treat Treat with Eugenol invivo_induce->invivo_treat invivo_sample Collect Oral Swabs invivo_treat->invivo_sample invivo_quantify Quantify Fungal Load invivo_sample->invivo_quantify correlation->invivo_quantify Validates

Caption: Workflow for correlating in vitro antimicrobial activity with in vivo efficacy.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Eugenol Eugenol Eugenol->NFkB Inhibits Eugenol->COX2 Inhibits

Caption: Simplified signaling pathway of Eugenol's anti-inflammatory action.

The case study of Eugenol demonstrates a generally positive correlation between its in vitro and in vivo activities. The concentrations at which Eugenol shows antimicrobial and anti-inflammatory effects in laboratory assays are often predictive of its efficacy in animal models. This correlation is fundamental for the preclinical assessment of naturally derived compounds and their potential development into therapeutic agents. For researchers and drug development professionals, understanding this relationship is key to designing efficient and effective preclinical studies and ultimately translating promising laboratory findings into clinical applications.

References

A Comparative Guide to Phenylpyropene A: Target Engagement and Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenylpyropene A's performance with related compounds, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological processes to facilitate a deeper understanding of this fungal metabolite's mechanism of action.

Executive Summary

This compound, a natural product isolated from the fungus Penicillium griseofulvum, has demonstrated inhibitory activity against key enzymes involved in lipid metabolism, namely acyl-coenzyme A:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). Its biological activities also extend to cytotoxicity against various cell lines. This guide compares this compound with its structural analog, Pyripyropene A, highlighting differences in target selectivity and potency. While specific biomarkers for monitoring the in vivo activity of this compound have not yet been identified, this guide explores potential avenues for biomarker discovery based on the known downstream effects of ACAT and DGAT inhibition.

Comparative Data on Target Engagement

The following tables summarize the in vitro inhibitory activities of this compound and the comparative compound, Pyripyropene A, against their primary molecular targets.

Table 1: this compound - In Vitro Inhibitory Activity

Target EnzymeIC50 ValueSource
Acyl-CoA:Cholesterol Acyltransferase (ACAT)0.8 µM[1]
Diacylglycerol Acyltransferase (DGAT)78.7 µM[2]

Table 2: Pyripyropene A - In Vitro Inhibitory Activity

Target EnzymeIC50 ValueSource
ACAT1>100 µM[3][4]
ACAT20.07 µM[5]

Table 3: Cytotoxicity Data

CompoundCell LineActivitySource
This compoundMGC-803 (Human Gastric Cancer)Cytotoxic[1]
This compoundSf9 (Insect)Induces mortality at 5 ppm
Pyripyropene AHUVECs (Human Umbilical Vein Endothelial Cells)IC50 = 1.8 µM[5]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This protocol is based on the methods described for the initial characterization of this compound's ACAT inhibitory activity.

  • Enzyme Source: Rat liver microsomes are prepared as the source of ACAT enzyme.

  • Substrate: [14C]-oleoyl-CoA is used as the radiolabeled substrate.

  • Assay Procedure:

    • Rat liver microsomes are incubated with the test compound (this compound) at various concentrations.

    • The enzymatic reaction is initiated by the addition of [14C]-oleoyl-CoA.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated, and the lipids are extracted.

    • The amount of cholesteryl oleate formed is quantified by thin-layer chromatography and subsequent scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol is derived from the study characterizing the DGAT inhibitory properties of Phenylpyropenes.[2]

  • Enzyme Source: Microsomes from rat liver are used as the source of DGAT.

  • Substrates: [14C]-glycerol 3-phosphate and oleoyl-CoA are used as substrates.

  • Assay Procedure:

    • Rat liver microsomes are pre-incubated with the test compound (this compound) at various concentrations.

    • The reaction is started by adding [14C]-glycerol 3-phosphate and oleoyl-CoA.

    • The mixture is incubated at 37°C to allow for the synthesis of triglycerides.

    • The reaction is stopped, and total lipids are extracted.

    • The amount of radiolabeled triglyceride is determined by thin-layer chromatography followed by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The inhibition of ACAT and DGAT by this compound can impact several cellular signaling pathways.

ACAT Inhibition Signaling Pathway

Inhibition of ACAT leads to an accumulation of free cholesterol within the cell. This can trigger a cascade of events, including the modulation of the Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.[6]

ACAT_Inhibition_Pathway This compound This compound ACAT ACAT This compound->ACAT Inhibits Free Cholesterol Free Cholesterol ACAT->Free Cholesterol Reduces Esterification Akt_Pathway Akt Signaling (Cell Survival) Free Cholesterol->Akt_Pathway Modulates MAPK_Pathway MAPK Signaling (Cell Proliferation) Free Cholesterol->MAPK_Pathway Modulates Apoptosis Apoptosis Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis

ACAT Inhibition Pathway
DGAT Inhibition Signaling Pathway

DGAT is a key enzyme in the synthesis of triglycerides. Its inhibition by this compound can lead to a reduction in lipid droplet formation and may influence cellular energy homeostasis.

DGAT_Inhibition_Pathway This compound This compound DGAT DGAT This compound->DGAT Inhibits Triglycerides Triglycerides DGAT->Triglycerides Synthesizes Diacylglycerol Diacylglycerol Diacylglycerol->DGAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->DGAT Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets Stored in Energy Homeostasis Energy Homeostasis Lipid Droplets->Energy Homeostasis Impacts

DGAT Inhibition Pathway

Biomarker Analysis

Currently, there is a lack of specific biomarker studies for this compound. However, based on its known targets, potential biomarker strategies can be proposed.

  • Target-based Biomarkers:

    • ACAT2 Expression: In certain cancers, such as lung adenocarcinoma, ACAT2 has been identified as a potential prognostic biomarker.[7] Therefore, the expression level of ACAT2 in tumor tissues could be explored as a predictive biomarker for sensitivity to this compound.

  • Metabolomic and Proteomic Approaches:

    • Lipidomics: Inhibition of ACAT and DGAT will directly alter the cellular lipid profile. Mass spectrometry-based lipidomics could be employed to identify specific lipid species that are significantly changed upon treatment with this compound, which could serve as pharmacodynamic biomarkers.

    • Proteomics: Studies on DGAT inhibitors have utilized proteomic analyses to identify changes in protein abundance in response to treatment.[8] This approach could reveal compensatory mechanisms or downstream signaling events that could be developed into response biomarkers.

Experimental Workflow for Biomarker Discovery

A generalized workflow for identifying biomarkers for this compound is outlined below.

Biomarker_Discovery_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., MGC-803) Treatment Treat with this compound Cell_Culture->Treatment Omics_Analysis Proteomics / Metabolomics (LC-MS/MS) Treatment->Omics_Analysis Candidate_Biomarkers Candidate Biomarker Identification Omics_Analysis->Candidate_Biomarkers Animal_Model Xenograft Mouse Model Candidate_Biomarkers->Animal_Model Translate to In Vivo Treatment_In_Vivo Administer this compound Animal_Model->Treatment_In_Vivo Sample_Collection Collect Tumor and Plasma Samples Treatment_In_Vivo->Sample_Collection Biomarker_Validation Validate Candidate Biomarkers Sample_Collection->Biomarker_Validation Clinical_Application Clinical_Application Biomarker_Validation->Clinical_Application Potential for Clinical Application

Biomarker Discovery Workflow

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activities against ACAT and DGAT. Its comparison with Pyripyropene A reveals interesting structure-activity relationships, particularly concerning the role of the phenyl versus pyridine moiety in target selectivity. The primary gap in the current knowledge is the lack of dedicated biomarker studies. Future research should focus on utilizing multi-omics approaches to identify and validate robust biomarkers of this compound's activity. Such biomarkers would be invaluable for preclinical and potential clinical development, enabling patient stratification and monitoring of therapeutic response. Further investigation into the downstream signaling consequences of dual ACAT and DGAT inhibition by this compound is also warranted to fully elucidate its mechanism of action and potential therapeutic applications.

References

Safety Operating Guide

Prudent Disposal of Phenylpyropene A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Phenylpyropene A.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves (e.g., nitrile)

Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.

Step-by-Step Disposal Procedure

  • Waste Identification and Labeling:

    • Treat all this compound waste as hazardous chemical waste.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (189564-20-3) on the label for precise identification.

    • Do not use abbreviations or chemical formulas on the primary label.[2][3]

  • Waste Segregation and Collection:

    • Collect this compound waste in a dedicated, leak-proof container that is compatible with organic solids.

    • Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department.

    • Store the waste container in a designated satellite accumulation area within the laboratory.[2][3]

  • Consultation with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to inform them you have this compound waste for disposal.

    • Provide them with all available information, including the chemical name, CAS number, and any known biological activities (e.g., enzyme inhibitor, insecticidal).[1]

    • Follow their specific instructions for packaging and pickup. EHS will arrange for the final disposal at a licensed hazardous waste facility.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[4][5]

    • DO NOT discard this compound in the regular trash.

    • DO NOT attempt to neutralize or treat the chemical waste unless it is part of a documented and approved experimental protocol.

Chemical and Physical Properties of this compound

The following table summarizes the available data for this compound. The absence of extensive physical and toxicological data underscores the need for cautious handling and professional disposal.

PropertyValue
CAS Number 189564-20-3[1]
Molecular Formula C₃₂H₃₈O₁₀[1]
Molecular Weight 582.6 g/mol [1]
Physical Form Residue[1]
Known Biological Activity Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor, Diacylglycerol acyltransferase (DGAT) inhibitor, Insecticidal[1]

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All laboratory work with this compound should be conducted under a comprehensive risk assessment and with appropriate safety measures in place.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the central role of the institutional EHS department.

start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe prohibited Prohibited Actions: - No Drain Disposal - No Trash Disposal - No Unauthorized Treatment start->prohibited label_waste Label Waste Container: 'Hazardous Waste' 'this compound' 'CAS: 189564-20-3' ppe->label_waste segregate Collect in a Dedicated, Compatible Container label_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs follow_ehs Follow EHS Instructions for Packaging and Pickup contact_ehs->follow_ehs disposal Professional Disposal by Licensed Facility follow_ehs->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Safe Handling of Phenylpyropene A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data for a compound named "Phenylpyropene A" has been found in publicly available resources. This guide is therefore based on best practices for handling novel or uncharacterized chemical compounds with unknown hazards. It is imperative to treat any new or unknown substance as potentially hazardous until its toxicological and physical properties have been thoroughly evaluated. This document provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Assumed Risk and Precautionary Principle

In the absence of specific data, this compound must be handled as a substance with significant potential hazards.[1][2] This approach, known as the precautionary principle, dictates that the compound should be treated as a particularly hazardous substance, potentially possessing properties such as high acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[1] All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level.

Personal Protective Equipment (PPE) for Unknown Hazards

A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, assuming unknown hazard characteristics.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2][3] A full-face shield should be worn over safety glasses when there is a risk of splashes or explosions.[2][3]Protects against splashes, aerosols, and unforeseen energetic reactions. A face shield provides a broader area of protection for the face and neck.[4]
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[2][3] Consult glove manufacturer's compatibility charts for broad-spectrum chemical resistance.Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing.[2][3] For larger quantities or higher-risk procedures, a chemical-resistant apron or coveralls should be considered.Protects the skin from spills and splashes. Flame-resistant material is a precaution against unknown flammability hazards.
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] If this is not feasible, a respiratory hazard evaluation should be conducted by a safety professional to determine the need for a respirator.[5]Engineering controls are the primary means of preventing inhalation of potentially harmful vapors, dusts, or aerosols.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

3.1. Pre-Experiment Risk Assessment:

  • Literature Review: Conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.

  • Hazard Evaluation: In the absence of data, assume the compound is highly toxic, flammable, and reactive.

  • Experimental Design Review: Evaluate the experimental protocol to identify steps with the highest risk of exposure or reaction, such as heating, pressurizing, or generating aerosols.

  • Emergency Planning: Establish a clear plan for spills, accidental exposures, and other emergencies. Ensure all personnel are familiar with the location and use of safety equipment, including safety showers, eyewash stations, and fire extinguishers.

3.2. Experimental Workflow:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Ensure the fume hood is functioning correctly.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations of this compound within the designated fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep all containers of this compound sealed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. The choice of decontamination solution will depend on the anticipated chemical properties of this compound.

    • Carefully remove PPE, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan for Uncharacterized Chemical Waste

The disposal of unknown or uncharacterized chemical waste is strictly regulated.

4.1. Waste Collection and Labeling:

  • Segregation: Collect all waste contaminated with this compound in a dedicated, leak-proof, and chemically compatible container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the term "Unknown - this compound" in the contents section.[6] Any available information about potential hazards should also be included on the label.[6] Do not use abbreviations or chemical formulas on waste labels.[6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7]

4.2. Storage and Disposal:

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the unknown chemical waste.[8] Do not attempt to dispose of uncharacterized chemical waste through standard laboratory drains or as regular trash.[8] Be aware that the analysis and disposal of unknown chemicals can be costly.[9]

Workflow for Handling Novel Chemical Compounds

The following diagram illustrates the logical workflow for the safe handling of a novel chemical compound like this compound.

Handling_Novel_Compound Workflow for Handling Novel Chemical Compounds cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Start: Novel Compound 'this compound' sds_search Search for SDS and Literature Data start->sds_search risk_assessment Conduct Risk Assessment (Assume Hazardous) ppe_selection Select Appropriate PPE risk_assessment->ppe_selection sds_search->risk_assessment emergency_plan Develop Emergency Plan ppe_selection->emergency_plan setup Prepare Designated Work Area (Fume Hood) emergency_plan->setup handling Handle Compound (Minimize Quantity) setup->handling decontamination Decontaminate Surfaces and Equipment handling->decontamination waste_collection Collect and Label Waste ('Unknown - this compound') decontamination->waste_collection waste_storage Store Waste Securely waste_collection->waste_storage waste_disposal Arrange Professional Disposal via EHS waste_storage->waste_disposal end End waste_disposal->end

Caption: Logical workflow for the safe handling and disposal of a novel chemical compound.

It is crucial to consult with your institution's safety professionals before commencing any work with a new or uncharacterized substance. Their expertise will be invaluable in conducting a thorough risk assessment and ensuring that all appropriate safety measures are in place.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.